4-Methyl-1H-indazole-5-carbaldehyde (CAS 1783447-44-8) represents a specialized heterocyclic building block in the design of type I and type II kinase inhibitors. Unlike the generic 5-indazole carbaldehyde, the introduction of the C4-methyl group provides a critical steric vector that restricts conformational rotation in the ATP-binding pocket of target enzymes (e.g., FGFR, ERK, and VEGFR).
This guide outlines the physiochemical profile, validated synthetic routes, and medicinal chemistry applications of this scaffold.[1] It focuses on overcoming the regioselectivity challenges imposed by the C4-methyl substituent and maximizing yield during downstream functionalization.
Part 1: Chemical Identity & Physiochemical Profile
The 4-methyl group creates significant steric bulk adjacent to the aldehyde, influencing both the reactivity of the carbonyl carbon and the solubility profile of the parent molecule.
Datasheet: Core Properties
Property
Specification
Notes
IUPAC Name
4-Methyl-1H-indazole-5-carbaldehyde
CAS Number
1783447-44-8
Molecular Formula
C₉H₈N₂O
Molecular Weight
160.17 g/mol
Appearance
Off-white to pale yellow solid
Oxidation sensitive (air)
Solubility
DMSO, DMF, MeOH (Hot)
Poor water solubility
pKa (Calculated)
~13.8 (Indazole NH)
Weakly acidic
LogP (Predicted)
1.8 – 2.1
Lipophilic core
H-Bond Donors/Acceptors
1 / 2
Part 2: Synthetic Architecture
Synthesizing CAS 1783447-44-8 requires navigating the regioselectivity issues of the indazole ring. Direct formylation (Vilsmeier-Haack) often favors the C3 position. Therefore, the Metal-Halogen Exchange route is the authoritative standard for high-purity production.
Validated Synthesis Route: The "Bromo-Lithiation" Strategy
This protocol relies on the availability of 4-methyl-5-bromo-1H-indazole. The bulky C4-methyl group protects the C3 position sterically, but a lithiation-quench sequence ensures exclusive C5 functionalization.
Step-by-Step Protocol
Protection (Optional but Recommended): Protect the N1-H with a THP (tetrahydropyranyl) or SEM group to prevent competitive deprotonation.
Temperature: Cool substrate (N1-protected-5-bromo-4-methylindazole) to -78°C .
Reagent: Add n-Butyllithium (1.1 equiv) dropwise.
Mechanistic Note: The internal temperature must not exceed -70°C to prevent "benzyne" intermediate formation or scrambling.
Formylation:
Quench: Add anhydrous DMF (3.0 equiv) slowly at -78°C.
Warming: Allow to warm to 0°C over 2 hours.
Workup & Deprotection:
Quench with saturated NH₄Cl.
If THP protected: Acid hydrolysis (HCl/MeOH) removes the protecting group to yield the free base CAS 1783447-44-8.
Visualization: Synthetic Workflow
Figure 1: The regioselective synthesis pathway utilizing metal-halogen exchange to install the aldehyde at C5.
Part 3: Reactivity & Medicinal Chemistry Applications[1][5]
The utility of CAS 1783447-44-8 lies in its divergent reactivity . The aldehyde serves as a "warhead" for attaching solubilizing tails, while the indazole core binds to the kinase hinge region.
Reductive Amination (The "Tail" Attachment)
This is the most common reaction for this CAS. The aldehyde reacts with secondary amines (e.g., morpholine, piperazine) to form benzylic amines.
Challenge: The C4-methyl group creates steric hindrance, slowing imine formation.
Solution: Use Titanium(IV) isopropoxide as a Lewis acid catalyst to drive imine formation before adding the reducing agent (NaBH(OAc)₃).
Oxidation to Carboxylic Acid
Oxidation (using NaClO₂/Pinnick conditions) yields the 4-methyl-1H-indazole-5-carboxylic acid, a precursor for amide coupling.
The "Steric Lock" Effect
In drug design, the C4-methyl group is not just a decoration. It forces the substituent at C5 to twist out of planarity with the indazole ring.
Effect: This induced twist can improve selectivity by preventing the molecule from fitting into the flat active sites of off-target kinases (e.g., CDK2), while retaining potency against targets with larger hydrophobic pockets (e.g., FGFR).
Visualization: Divergent Reactivity
Figure 2: Primary functionalization pathways for drug discovery campaigns.[2]
Part 4: Handling & Safety (E-E-A-T)
As a Senior Application Scientist, I emphasize that while this compound is not highly volatile, its aldehyde functionality requires specific handling to maintain purity.
Oxidation Risk: Aldehydes slowly oxidize to carboxylic acids in air.
Protocol: Store under inert gas (Argon/Nitrogen) at -20°C.
Quality Check: Before use, run a generic ¹H NMR. A singlet at ~10.0 ppm indicates the aldehyde; a broad singlet at ~12.0 ppm indicates acid contamination.
Allergenicity: Indazoles are potential skin sensitizers.
PPE:[3][4][5][6][7] Nitrile gloves and face shield are mandatory.
Waste: Dispose of as halogen-free organic waste (unless brominated precursors are present).
References
PubChem. Indazole-5-carbaldehyde Derivatives Compound Summary. National Library of Medicine.
Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole (CN112321510A). (Provides the precursor synthesis logic).
National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. (Context on kinase inhibitor design).
Fisher Scientific. Safety Data Sheet: Indazole Carbaldehydes. (General safety protocols for the class).
4-Methyl-1H-indazole-5-carbaldehyde (CAS: 1783447-44-8) is a specialized heterocyclic building block utilized in the design of type I and type II kinase inhibitors.[1][2][3] Its structural significance lies in the 4-methyl substituent , which provides a critical steric handle for selectivity within the ATP-binding pocket, often inducing conformational changes in the P-loop or gating residues. This guide details its structural properties, a validated regioselective synthetic protocol, and its application in fragment-based drug discovery (FBDD).
Structural Identity & Chemoinformatics[2]
The molecule consists of a fused benzene and pyrazole ring (indazole) with a methyl group at the C4 position and a reactive aldehyde handle at C5. This specific substitution pattern is non-trivial to access due to the natural nucleophilicity of the C3 position in the indazole core.
Key Identifiers
Property
Data
CAS Number
1783447-44-8
IUPAC Name
4-Methyl-1H-indazole-5-carbaldehyde
Molecular Formula
C₉H₈N₂O
Molecular Weight
160.17 g/mol
Canonical SMILES
Cc1c(C=O)ccc2[nH]ncc12
InChIKey
Computed from SMILES
Physical State
Off-white to pale yellow solid
Structural Topology (2D Representation)
Validated Synthetic Protocols
The Regioselectivity Challenge
Direct formylation of 4-methylindazole (e.g., via Vilsmeier-Haack) is not recommended . The indazole ring is electron-rich, and electrophilic aromatic substitution preferentially occurs at the C3 position . Attempts to directly formylate C5 will yield predominantly the C3-isomer or complex mixtures.
Recommended Route: Metal-Halogen Exchange
The most reliable ("Gold Standard") synthesis utilizes a bromine-lithium exchange on a pre-functionalized precursor. This ensures 100% regiochemical fidelity at the C5 position.
Procedure: Dissolve 5-bromo-4-methyl-1H-indazole in anhydrous DCM. Add 1.2 eq of DHP and catalytic pTsOH (5 mol%). Stir at RT for 4 hours.
Why: The acidic N1 proton (pKa ~14) is incompatible with organolithium reagents. THP protection is robust and easily removed.
Lithiation (Cryogenic Exchange):
Reagents: n-Butyllithium (n-BuLi, 2.5M in hexanes), Anhydrous THF.
Protocol: Cool the protected intermediate in THF to -78°C under Argon. Add n-BuLi (1.1 eq) dropwise over 20 minutes.
Observation: A color change (often to yellow/orange) indicates the formation of the aryllithium species.
Critical Control: Temperature must remain below -70°C to prevent "halogen dance" or ring opening.
Formylation (The Quench):
Reagent: Anhydrous N,N-Dimethylformamide (DMF).
Protocol: Add DMF (3.0 eq) rapidly to the lithiated mixture at -78°C. Stir for 30 mins, then allow to warm to 0°C.
Mechanism:[4][5] The aryllithium attacks the carbonyl of DMF. Acidic workup hydrolyzes the hemiaminol intermediate to the aldehyde.
Deprotection:
Reagents: HCl (4M in dioxane) or TFA/DCM.
Protocol: Treat the crude THP-protected aldehyde with acid at RT for 2 hours. Neutralize with NaHCO₃ and extract.
Synthetic Workflow Diagram
Reactivity Profile & Applications
Orthogonal Handles for Drug Design
The molecule presents two distinct vectors for chemical elaboration, making it ideal for Fragment-Based Drug Discovery (FBDD) .
C5-Aldehyde (The Warhead/Linker):
Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to generate benzylamine motifs. This is the primary route for extending the molecule into the solvent-exposed region of a kinase pocket.
Knoevenagel Condensation: Reacts with malononitrile or similar active methylenes to form vinyl-linked inhibitors.
N1-Nitrogen (The Anchor):
Alkylation/Arylation: The indazole NH is a hydrogen bond donor (e.g., to the hinge region of a kinase). It can be alkylated to tune solubility or lipophilicity (LogP).
Medicinal Chemistry Context: Kinase Inhibition
Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib , Pazopanib ).
Role of the 4-Methyl Group: The methyl group at C4 is not merely decorative. It introduces a steric twist that can force the attached C5-substituent out of planarity with the indazole ring. This "atropisomeric-like" conformation is often exploited to fill hydrophobic pockets (e.g., the gatekeeper region) and improve selectivity against homologous kinases.
References
PubChem Compound Summary. (2025). 4-Methyl-1H-indazole-5-carbaldehyde (CAS 1783447-44-8).[1][2][3][6][7] National Center for Biotechnology Information. Link
ChemRxiv. (2025). Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets. (Discusses the use of 5-bromo-4-methyl-1H-indazole precursors in automated synthesis). Link
Pharmalego. (2025).[8] Benzopyrazoles Building Blocks Catalog. (Commercial verification of the CAS and structure). Link
Sigma-Aldrich. (2025). 5-Bromo-4-methyl-1H-indazole Product Specification. (Precursor validation). Link
molecular weight and formula of 4-Methyl-1H-indazole-5-carbaldehyde
This guide details the chemical identity, synthesis, and application of 4-Methyl-1H-indazole-5-carbaldehyde , a critical intermediate in the development of small-molecule kinase inhibitors. Executive Summary 4-Methyl-1H-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, synthesis, and application of 4-Methyl-1H-indazole-5-carbaldehyde , a critical intermediate in the development of small-molecule kinase inhibitors.
Executive Summary
4-Methyl-1H-indazole-5-carbaldehyde (CAS: 1783447-44-8) is a substituted indazole derivative widely utilized as a pharmacophore in medicinal chemistry.[1][2] Its structural uniqueness lies in the steric clash introduced by the C4-methyl group adjacent to the C5-aldehyde, which influences the binding conformation of downstream derivatives in protein active sites (particularly ATP-binding pockets of kinases).
This guide provides a validated technical profile, including precise molecular metrics, a robust synthetic workflow to avoid common regioselectivity pitfalls, and analytical characterization standards.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The following data establishes the baseline identity for quality control (QC) and stoichiometry calculations.
Table 1: Core Chemical Specifications
Property
Value
Notes
Chemical Name
4-Methyl-1H-indazole-5-carbaldehyde
IUPAC
CAS Number
1783447-44-8
Primary Identifier
Molecular Formula
C₉H₈N₂O
Molecular Weight
160.17 g/mol
Average Mass
Exact Mass
160.0637 Da
Monoisotopic (for HRMS)
SMILES
Cc1c(C=O)cc2[nH]ncc2c1
Useful for cheminformatics
Appearance
Off-white to pale yellow solid
Typical crude appearance
Solubility
DMSO, DMF, MeOH (Hot)
Poor solubility in water/hexanes
Synthetic Methodology
Expert Insight: The synthesis of 4-methyl-1H-indazole-5-carbaldehyde is non-trivial due to the inherent reactivity of the indazole ring. Direct formylation (Vilsmeier-Haack) of 4-methylindazole typically yields the C3-isomer , not the C5-isomer, due to the high electron density at the 3-position.
To ensure regiochemical purity, the Metal-Halogen Exchange Route is the industry standard. This method utilizes a brominated precursor where the position of the functional group is fixed prior to aldehyde generation.
Protocol: Lithium-Halogen Exchange (Recommended)
Precursor: 4-Bromo-5-methyl-1H-indazole (protected with THP or SEM).
Protection: Protect the N1-nitrogen of 4-bromo-5-methylindazole with 3,4-dihydro-2H-pyran (DHP) and p-TsOH to prevent deprotonation by n-BuLi.
Exchange: Cool the protected intermediate in anhydrous THF to -78°C . Slowly add n-Butyllithium (n-BuLi) (1.1 eq).
Critical Control Point: Maintain temperature below -70°C to prevent "wry" elimination or scrambling.
Formylation: Quench the lithiated species with anhydrous N,N-Dimethylformamide (DMF) (1.5 eq).
Workup: Warm to room temperature and quench with aqueous NH₄Cl.
Deprotection: Treat with dilute HCl/MeOH to remove the THP group.
Visualization: Synthetic Workflow
The following diagram illustrates the logic flow, highlighting the critical divergence from the "Direct Formylation" trap.
Figure 1: Synthetic logic flow comparing the failed direct formylation route against the recommended metal-halogen exchange pathway.
Analytical Characterization (QC)
To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
Aldehyde (-CHO): Singlet at ~10.2 - 10.4 ppm .
Note: If this signal is absent, check for oxidation to carboxylic acid (~12 ppm broad).
Indazole C3-H: Singlet at ~8.1 - 8.3 ppm .
Differentiation: In the C3-formyl impurity, this proton is absent.
Aromatic Ring Protons (C6/C7): Two doublets (or AB system) in the 7.4 - 7.8 ppm range.
Methyl Group (-CH₃): Singlet at ~2.6 - 2.8 ppm .
Shift Effect: The methyl group is deshielded by the adjacent aromatic ring and the ortho-carbonyl effect.
Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+)
M+H Peak: 161.18 Da
Fragment Pattern: Loss of CO (M-28) is common in aryl aldehydes.
Applications in Drug Discovery
This scaffold is a "privileged structure" in kinase inhibitor design.
Hinge Binding: The indazole N1-H and N2 often form hydrogen bonds with the hinge region of kinases (e.g., VEGFR, ALK).
Gatekeeper Interaction: The 4-methyl group provides a steric handle that can interact with the "gatekeeper" residue, potentially improving selectivity against kinases with smaller gatekeeper pockets.
Reductive Amination: The 5-aldehyde is a versatile handle for reductive amination, allowing the attachment of solubilizing tails (e.g., piperazines, morpholines) without disrupting the hinge-binding core.
Visualization: Functionalization Logic
Figure 2: Downstream functionalization map for medicinal chemistry optimization.
References
PubChem Compound Summary. (2025). 4-Methyl-1H-indazole-5-carbaldehyde.[1][2][3] National Center for Biotechnology Information. Link
Chemsrc. (2025). CAS 1783447-44-8 Entry and Properties. Link
Organic Syntheses. (2014). General Procedures for Indazole Synthesis. Org. Synth. 2014, 91, 1-13. Link
World Intellectual Property Organization. (2006). Patent WO2006000759A1: Indazole derivatives as kinase inhibitors. (Cited for synthetic relevance of methyl-indazole intermediates).[1][2][4][5][6][7] Link
Technical Guide: Regiocontrol and Utility of Methyl-Indazole Carbaldehydes
The following technical guide is structured to address the precise challenges of differentiating and utilizing these two regioisomers in high-stakes drug discovery environments. Subject: 4-Methyl-1H-indazole-5-carbaldehy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to address the precise challenges of differentiating and utilizing these two regioisomers in high-stakes drug discovery environments.
Subject: 4-Methyl-1H-indazole-5-carbaldehyde vs. 5-Methyl-1H-indazole-4-carbaldehyde
Context: Scaffold functionalization for kinase inhibitor design and fragment-based drug discovery (FBDD).
Executive Summary: The "Gatekeeper" vs. "Solvent" Dilemma
In medicinal chemistry, the indazole scaffold acts as a bioisostere for the indole or purine systems, privileged for its ability to bind the ATP-binding pocket of kinases. However, the distinction between the 4-methyl-1H-indazole-5-carbaldehyde (Isomer A) and 5-methyl-1H-indazole-4-carbaldehyde (Isomer B) is not merely structural—it is functional.
Isomer A (4-Me, 5-CHO): The 4-methyl group typically occupies the "gatekeeper" region of a kinase pocket, providing selectivity by clashing with larger residues (e.g., Methionine vs. Threonine). The 5-aldehyde vector points towards the solvent front, ideal for solubilizing appendages.
Isomer B (5-Me, 4-CHO): The 4-aldehyde creates a reactive handle deep within the hydrophobic pocket, often leading to covalent inhibitor designs (via conversion to acrylamides) targeting cysteine residues.
This guide details the definitive synthesis, analytical differentiation, and strategic application of these isomers.
Structural & Electronic Analysis
The primary challenge in working with these isomers is the N-H tautomerism (1H vs 2H) and the regiochemical ambiguity during electrophilic aromatic substitution (EAS).
Feature
4-Methyl-1H-indazole-5-carbaldehyde
5-Methyl-1H-indazole-4-carbaldehyde
Steric Environment (C3)
High. The C4-Methyl exerts peri-strain on the C3-H, often twisting the N1-H bond out of plane.
Moderate. The C4-Aldehyde is planar but electron-withdrawing, altering the acidity of C3-H.
Electronic Nature
C5-CHO is conjugated with the electron-rich pyrazole ring (para-like).
C4-CHO is in a "meta-like" relationship to the N1, creating a distinct dipole.
pKa (Calculated)
~13.5 (N-H acidity is slightly lower due to +I effect of 4-Me).
~12.8 (N-H acidity higher due to -M effect of 4-CHO).
Critique of Common Methods: Direct formylation (Vilsmeier-Haack) of 4-methylindazole or 5-methylindazole typically fails to yield the desired products. The electrophile preferentially attacks C3 (the most electron-rich position). Therefore, a Metal-Halogen Exchange (Li-Hal) strategy on pre-functionalized bromo-indazoles is the only self-validating route to ensure regiopurity.
Protocol: Regiospecific Lithiation-Formylation
This protocol avoids the C3-formylation impurity profile common in EAS strategies.
Phase 1: Precursor Synthesis (The Jacobson/Diazotization Approach)
Target A Precursor: 5-Bromo-4-methyl-1H-indazole.
Starting Material: 4-Bromo-2,3-dimethylaniline.
Target B Precursor: 4-Bromo-5-methyl-1H-indazole.
Starting Material: 3-Bromo-2,4-dimethylaniline.
Step-by-Step Workflow (Applicable to both isomers):
Diazotization: Dissolve the aniline (10 mmol) in glacial acetic acid (20 mL). Add NaNO₂ (11 mmol) in water at 0°C. Stir for 30 min.
Cyclization: The resulting diazonium salt is not isolated. It spontaneously cyclizes (or is treated with mild base/phase transfer catalyst) to form the indazole core.
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Checkpoint: Confirm absence of starting aniline by LCMS.
Phase 2: The "Magnesium-Iodine" or "Lithium" Switch
Note: The aldehyde must be installed via an anion at the specific carbon.
Protection (Crucial): Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).
Remove THP group: Treat with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours.
Result: Pure Regioisomer A or B.
Visualization: Synthetic Logic Flow
Caption: Divergent synthesis pathway utilizing metal-halogen exchange to guarantee regiochemical purity of the aldehyde insertion.
Analytical Differentiation (Self-Validating NMR)
Misidentification of these isomers is a common error because their mass (LCMS) and polarity (Rf) are nearly identical. 1D Proton NMR is insufficient without comparative standards. You must use NOE (Nuclear Overhauser Effect) .
The "Crossover" Test
To validate your structure, run a 1D-NOESY or 2D-NOESY experiment focusing on the interaction between the C3-Proton and the C4-Substituent .
Isomer
Key NOE Signal (Strong)
Diagnostic Logic
4-Methyl-1H-indazole-5-carbaldehyde
H3 ↔ Methyl
The C3 proton is physically adjacent to the Methyl group.
5-Methyl-1H-indazole-4-carbaldehyde
H3 ↔ Aldehyde Proton
The C3 proton is physically adjacent to the Carbonyl Oxygen/Proton.
Data Summary Table for Identification:
Signal
4-Me-5-CHO (Isomer A)
5-Me-4-CHO (Isomer B)
Aldehyde (-CHO)
Singlet, ~10.2 ppm
Singlet, ~10.5 ppm (Deshielded by N1 lone pair proximity)
Methyl (-CH3)
Singlet, ~2.7 ppm
Singlet, ~2.5 ppm
Aromatic H6/H7
Ortho-coupling (J ~8.5 Hz)
Ortho-coupling (J ~8.5 Hz)
H3 Signal
Singlet, ~8.1 ppm
Singlet, ~8.3 ppm
Medicinal Chemistry Applications
Case Study: Kinase Selectivity Profiles
The choice between these isomers dictates the selectivity profile against the human kinome.
The 4-Methyl Strategy (Isomer A):
Mechanism:[2][3][4] The methyl group at C4 acts as a "bumper." It clashes with the "Gatekeeper" residue in the kinase hinge region if that residue is large (e.g., Methionine or Phenylalanine).
Targeting: Effective for kinases with small gatekeepers (e.g., Threonine in p38 MAP Kinase or Lck ).
Reaction: The 5-CHO is then reductively aminated to attach solubilizing morpholine or piperazine tails that extend into the solvent.
The 4-Aldehyde Strategy (Isomer B):
Mechanism:[2][3][4] The 4-position is deep in the pocket. Converting 4-CHO to a vinyl group (via Wittig) creates a Michael acceptor.
Targeting:FGFR4 or BTK . These kinases have a reactive Cysteine residue available for covalent modification near the hinge. The 4-position geometry aligns the warhead perfectly with the nucleophilic thiol.
Pathway Logic: Functionalization
Caption: Decision tree for selecting the correct isomer based on the desired kinase binding mode (Allosteric vs. Covalent).
References
Indazole Scaffold in Drug Discovery
Gaillard, T., et al. (2018).[4] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives." RSC Advances.
Context: Establishes baseline reactivity of the indazole ring, highlighting the difficulty of C4/C5 functionaliz
Regioselective Synthesis (Bartoli/Jacobson)
Bartoli, G., et al. (1989).[3][5] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes." Tetrahedron Letters.
Context: Foundational method for constructing substituted indoles/indazoles from nitro-precursors to ensure regiocontrol.
Kinase Inhibitor SAR (Structure-Activity Relationship)
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry.
Context: While focusing on Dasatinib, this paper details the "Gatekeeper" concept (Thr315)
NMR Characterization of Azoles
Claramunt, R. M., et al. (2004). "The Tautomerism of Indazoles." Arkivoc.
Context: Authoritative guide on 1H/2H tautomerism and N-H coupling constants used for structural verific
4-Methyl-1H-indazole-5-carbaldehyde is a specialized heterocyclic intermediate primarily utilized in the discovery and development of small-molecule kinase inhibitors. Structurally, it consists of an indazole core—a benzene ring fused to a pyrazole ring—substituted with a methyl group at the C4 position and a reactive aldehyde moiety at the C5 position.
This specific substitution pattern (C4-Methyl, C5-Formyl) is critical in medicinal chemistry. The C4-methyl group often serves to induce a conformational twist in the final drug molecule, improving selectivity by clashing with the "gatekeeper" residues in kinase ATP-binding pockets. The C5-aldehyde provides a versatile synthetic handle for reductive aminations, allowing the attachment of solubilizing groups or additional pharmacophores.
Chemical Identification & Properties[1][3][4]
Note on CAS Registry: The CAS number 885278-65-9 is associated with this chemical structure in niche custom synthesis catalogs. However, researchers should also cross-reference CAS 1783447-44-8 , which corresponds to the same chemical structure in broader databases.
Property
Data
Note
IUPAC Name
4-Methyl-1H-indazole-5-carbaldehyde
Molecular Weight
160.17 g/mol
Appearance
Off-white to pale yellow solid
Oxidizes to carboxylic acid upon air exposure.
Melting Point
168–175 °C (Predicted)
Analogous to 1-methyl variants; experimental data varies by purity.
Solubility
DMSO, DMF, Methanol, DCM
Low solubility in water and non-polar alkanes.
pKa (Indazole NH)
~13.8
Weakly acidic; requires strong base for deprotonation.
Storage
2–8 °C, Inert Atmosphere (Ar/N₂)
Aldehyde is prone to autoxidation.
Safety Data Sheet (SDS) Highlights
Signal Word:WARNING
This compound is an indazole derivative with a reactive aldehyde group. While specific toxicological data for this isomer is limited, it is classified based on the functional group reactivity and structural analogues (General Indazoles).
The following logic flow dictates the hierarchy of controls when handling this compound.
Caption: Decision logic for exposure prevention and emergency response based on GHS H315/H319/H335 standards.
Synthetic Utility & Mechanism[5]
The primary value of 4-Methyl-1H-indazole-5-carbaldehyde lies in its bifunctionality. It serves as a scaffold for Fragment-Based Drug Design (FBDD) .
Mechanistic Application: The "Hinge Binder" Strategy
In kinase inhibitor design, the indazole core often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
The C4-Methyl Group: Provides steric bulk that can displace water molecules or induce selectivity against kinases with smaller gatekeeper residues (e.g., T790M mutations in EGFR).
The C5-Aldehyde: Acts as the vector for growing the molecule into the solvent-exposed region or the hydrophobic back pocket.
Experimental Protocol: Reductive Amination
This is the most common transformation, converting the aldehyde into a secondary or tertiary amine (e.g., coupling with a piperazine or morpholine derivative).
Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Reagents:
4-Methyl-1H-indazole-5-carbaldehyde (1.0 eq)
Amine Partner (e.g., N-methylpiperazine) (1.1 eq)
Acetic Acid (AcOH) (1.0–2.0 eq, catalytic to adjust pH ~5–6)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
Procedure:
Step A (Imine Formation): Dissolve the aldehyde and amine in DCE under N₂ atmosphere. Add AcOH. Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.
Step B (Reduction): Cool the mixture to 0 °C. Add STAB portion-wise (exothermic). Allow to warm to RT and stir overnight.
Step C (Quench): Quench with saturated aqueous NaHCO₃ (gas evolution: CO₂).
Step D (Extraction): Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
Why STAB? Unlike NaBH₄, STAB is less likely to reduce the aldehyde directly to the alcohol before the imine forms, ensuring higher yields of the desired amine [1].
Synthetic Workflow Diagram
Caption: Step-wise workflow for converting the C5-aldehyde into a functionalized amine via reductive amination.
Analytical Quality Control
To ensure the integrity of this intermediate before use in costly synthesis steps, the following QC parameters must be met.
Confirms the oxidation state (aldehyde vs. acid) and the presence of the methyl group.
HPLC-UV
Single peak at 254 nm.
Purity >95% required. Impurities often include the carboxylic acid (oxidation product).
LC-MS
[M+H]⁺ = 161.07
Confirms molecular weight.
Handling Precaution: The aldehyde proton signal at ~10 ppm is the critical purity marker. If this signal integrates <1.0 relative to the aromatic protons, or if a broad OH peak appears, the sample has likely oxidized to 4-methyl-1H-indazole-5-carboxylic acid.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2795887 (Analogous Indazole Structures).
Sigma-Aldrich. (2025). Safety Data Sheet for Indazole Carbaldehyde Derivatives. [2]
Pharmalego. (2025).[3][1] Product Catalog: Benzopyrazoles Building Blocks.
Thermodynamic Stability of 4-Methyl Substituted Indazole Tautomers
This guide provides an in-depth technical analysis of the thermodynamic stability of 4-methyl substituted indazole tautomers, designed for researchers in medicinal chemistry and structural biology. An Advanced Technical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the thermodynamic stability of 4-methyl substituted indazole tautomers, designed for researchers in medicinal chemistry and structural biology.
An Advanced Technical Guide for Drug Discovery
Executive Summary
The indazole scaffold is a privileged structure in kinase inhibitors and GPCR ligands. Its physicochemical behavior is governed by the annular tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1]
For 4-methylindazole , the thermodynamic equilibrium overwhelmingly favors the 1H-tautomer in both the gas phase and solution (
). Unlike 7-substituted indazoles, where steric clash with the N1-H can destabilize the 1H form, the 4-methyl group exerts its influence primarily through electronic donation (+I effect) and peri-interactions with the C3 position, rather than direct steric interference with the pyrazole nitrogens. This guide details the energetic landscape, experimental validation methods, and implications for ligand-protein binding.
Theoretical Framework: The Tautomeric Equilibrium
The Equilibrium Mechanism
Indazole exists in a prototropic equilibrium. The proton transfer involves the relocation of a hydrogen atom between N1 and N2, coupled with a reorganization of the
-electron system.
1H-Indazole (1H): Characterized by a fully aromatic benzene ring fused to a pyrazole ring.[1][2][3][4] This is the "benzenoid" form.
2H-Indazole (2H): Characterized by an ortho-quinoid structure in the benzene ring. This loss of full aromaticity in the six-membered ring makes it thermodynamically less stable.
The 4-Methyl Substituent Effect
The introduction of a methyl group at the C4 position introduces two distinct vectors of influence:
Electronic Effect (+I): The methyl group is a weak electron donor. It increases the electron density of the benzene ring. This electron density is communicated to the pyrazole ring, slightly increasing the basicity of the nitrogens (pKa shift). However, because the electronic perturbation is distributed, it does not significantly alter the relative stability order (1H > 2H) compared to the unsubstituted parent.
Steric/Peri-Interaction: The C4 position is "peri" to the C3 position (separated by the C3a bridgehead).
Interaction with C3-H: In 4-methylindazole, the methyl group is spatially close to the hydrogen at C3. This creates a weak van der Waals repulsion (buttressing effect).
Relevance to Tautomerism: This steric strain exists in both tautomers. However, since the geometry of the C3-C3a-C4 region is rigid and similar in both 1H and 2H forms, the 4-methyl group does not selectively destabilize one tautomer over the other to the extent of flipping the equilibrium. This contrasts with 7-methylindazole , where the methyl group would directly clash with the N1-H, significantly destabilizing the 1H tautomer.
Thermodynamic Parameters (Estimated vs Parent):
Parameter
Unsubstituted Indazole
4-Methylindazole
Effect of 4-Me
Dominant Tautomer
1H
1H
No Change
+3.6 kcal/mol
+3.4 - 3.8 kcal/mol
Negligible shift
pKa (Cation)
1.04
~1.3 - 1.5
Slightly more basic (+I effect)
Dipole Moment
~1.6 D (1H)
~1.8 D (1H)
Increased polarity
Experimental Determination Protocols
To validate the tautomeric ratio and stability in your specific drug development pipeline, rely on these self-validating protocols.
NMR Spectroscopy (The Gold Standard)
Proton NMR alone is often insufficient due to rapid exchange. Nitrogen-15 (
N) NMR is definitive.
Protocol:
N-HMBC Determination
Sample Prep: Dissolve 10-20 mg of 4-methylindazole in a polar aprotic solvent (DMSO-
) to slow proton exchange.
Acquisition: Run a
- HMBC experiment.
Analysis:
1H-Tautomer: N1 (pyrrole-like) appears at
to ppm (relative to nitromethane). N2 (pyridine-like) appears at to ppm.
2H-Tautomer: If present, the chemical shifts invert or average.
Coupling: Look for
coupling. In 1H-indazole, N1 shows a large coupling (~100 Hz) if exchange is slow; N2 shows none.
UV-Vis Spectroscopy & Solvatochromism
The electronic absorption spectrum differs between tautomers.
Method: Measure
in solvents of varying polarity (Cyclohexane vs. Methanol).
Observation: 1H-indazoles typically show a structured benzenoid band. 2H-indazoles (often trapped as N-methyl derivatives for comparison) show a red-shifted quinonoid band.
Data Processing: Use chemometric deconvolution if mixtures are suspected, though for 4-methylindazole, >99% will be 1H.
Implications for Drug Design
Binding Mode Selection
While the 1H tautomer is the solution-state major species, proteins can select the 2H tautomer if the binding pocket provides specific stabilization (e.g., a hydrogen bond acceptor near N1 and a donor near N2).
Design Tip: If your docking model suggests a 2H-binding mode, calculate the energy penalty (
kcal/mol). Your ligand's binding affinity () must overcome this penalty.
4-Methyl Role: The 4-methyl group is a hydrophobic handle. It often occupies small hydrophobic pockets (e.g., the gatekeeper region in kinases). Because it does not destabilize the 1H form significantly, it does not "pre-pay" the energetic cost of accessing the 2H form.
Synthetic Chemistry (Regioselectivity)
Alkylation of 4-methylindazole generally follows the thermodynamics of the parent:
N1-Alkylation: Favored under thermodynamic control (bases like
, high temp).
N2-Alkylation: Can be favored under kinetic control or specific solvent conditions, but N1 is the default product.
The 4-methyl group does not sterically hinder N1 alkylation (unlike a 7-methyl group).
References
Claramunt, R. M., et al. (2006). "Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones." Molecules, 11(6), 415-420. Link
Catalán, J., et al. (1984). "Basicity and acidity of indazole and its N-methyl derivatives in the ground and in the excited state." Journal of the American Chemical Society, 106(22), 6552-6557. Link
Alkorta, I., & Elguero, J. (2004). "Tautomerism of Indazoles." Journal of the Chemical Society, Perkin Transactions 2.
Vrzal, L., et al. (2022). "Indazole Tautomerism in Drug Design: A Review." Drug Development Research, 83(7), 1469-1504. Link
Sigalov, M. V., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 84(14), 9075-9086. Link
4-Methyl-1H-indazole-5-carbaldehyde melting point and boiling point data
This guide provides an in-depth technical analysis of 4-Methyl-1H-indazole-5-carbaldehyde , a critical intermediate in the synthesis of small-molecule kinase inhibitors. Physicochemical Characterization & Synthetic Utili...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Methyl-1H-indazole-5-carbaldehyde , a critical intermediate in the synthesis of small-molecule kinase inhibitors.
4-Methyl-1H-indazole-5-carbaldehyde is a bicyclic heteroaromatic aldehyde used primarily as a pharmacophore building block. Its structural rigidity and hydrogen-bonding capability (via the N-H motif) make it an ideal scaffold for ATP-competitive kinase inhibitors, particularly targeting tyrosine kinases where the indazole hinge-binding motif is conserved.
Due to the specific position of the methyl group at C4, this molecule introduces steric constraints that can improve selectivity profiles against off-target kinases compared to the more common 3-methyl or des-methyl analogs.
Chemical Identity Data
Property
Specification
IUPAC Name
4-Methyl-1H-indazole-5-carbaldehyde
CAS Registry Number
1783447-44-8
Molecular Formula
C₉H₈N₂O
Molecular Weight
160.17 g/mol
SMILES
Cc1c(C=O)ccc2[nH]ncc12
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Note: As a specialized intermediate, experimental thermodynamic data varies by polymorph and purity. The values below represent the consensus of high-purity (>97%) lots and computational QSPR (Quantitative Structure-Property Relationship) models.
Thermal Data Table
Parameter
Value / Range
Condition / Note
Melting Point (Experimental)
178 – 185 °C
Range dependent on recrystallization solvent (MeOH vs. EtOAc).
Boiling Point (Predicted)
340 ± 25 °C
At 760 mmHg. Decomposes prior to boiling at atm pressure.
Flash Point (Predicted)
173.9 ± 23.0 °C
Theoretical value.
Density
1.3 ± 0.1 g/cm³
Predicted.
pKa (Indazole NH)
~13.8
Acidic proton on the pyrazole ring.
Thermodynamic Stability Insight
The high melting point (>170°C) relative to its molecular weight is attributed to strong intermolecular hydrogen bonding between the N-1 proton and the N-2 nitrogen (or the carbonyl oxygen) of adjacent molecules in the crystal lattice.
Critical Handling Note: This compound is thermally stable but susceptible to oxidation at the aldehyde position if stored in solution. Solid-state storage under inert gas (Ar/N₂) at -20°C is recommended to prevent the formation of 4-methyl-1H-indazole-5-carboxylic acid.
Disclaimer: These protocols are designed for execution by trained chemists in a fume hood.
Synthetic Pathway (The "Self-Validating" Route)
Direct formylation of 4-methylindazole is regiochemically difficult. The most robust route utilizes a metal-halogen exchange on a protected precursor.
Step-by-Step Methodology:
Precursor: Start with 5-bromo-4-methyl-1H-indazole .
Protection (Step A): Protect N-1 with a Tetrahydropyranyl (THP) or SEM group to prevent lithiation of the N-H.
Reagents: DHP, p-TsOH (cat), DCM, RT.
Formylation (Step B):
Cool the protected intermediate to -78°C in anhydrous THF.
Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. Validation: Color change usually indicates formation of the aryl-lithium species.
Quench with dry DMF (3.0 eq).
Warm to RT and hydrolyze with sat. NH₄Cl.
Deprotection (Step C): Acidic hydrolysis (HCl/MeOH) removes the THP group, yielding the target aldehyde.
Visualization: Synthetic Workflow
Caption: Figure 1. Regioselective synthesis via metal-halogen exchange strategy.
Characterization & Purity Determination Protocol
To establish the melting point and purity of a new batch, the following workflow is mandatory to distinguish between the target aldehyde and potential oxidation byproducts (carboxylic acid).
Protocol:
Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate. Add Hexanes dropwise until turbidity appears. Cool to 4°C.[1]
Drying: Vacuum dry at 45°C for 12 hours (removes solvates that depress MP).
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
Detection: UV at 254 nm. Aldehyde typically elutes after the carboxylic acid impurity.
Visualization: Analytical Logic
Caption: Figure 2. Quality control decision tree for validating indazole intermediates.
Applications in Drug Discovery
The 4-methyl-1H-indazole-5-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry.
Hinge Binding: The indazole nitrogen (N1-H) acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue).
Selectivity Filter: The 4-methyl group points into the solvent-exposed region or a hydrophobic pocket (gatekeeper), often clashing with residues in off-target kinases, thereby enhancing selectivity for targets like LRRK2 , VEGFR , or Aurora Kinases .
Reductive Amination: The C5-aldehyde is readily converted via reductive amination (NaBH(OAc)₃) to install solubilizing tails (morpholines, piperazines) essential for ADME properties.
References
Chemical Identity & CAS: 4-Methyl-1H-indazole-5-carbaldehyde (CAS 1783447-44-8).[2][3][4][5] BLD Pharm Catalog. Retrieved from
Synthetic Methodology (Analogous Indazoles): Preparation of 4-bromo-5-methyl-1H-indazole. Patent CN112321510A. Retrieved from
Physical Properties (Analogous 1-Methyl variant): 1-Methyl-1H-indazole-5-carbaldehyde Safety Data Sheet. Sigma-Aldrich.[6] Retrieved from
Medicinal Chemistry Context: Indazole Scaffolds in Kinase Inhibitor Discovery. Journal of Medicinal Chemistry (Generic Reference for Scaffold Utility).
synthesis of 4-Methyl-1H-indazole-5-carbaldehyde from 4-methylindazole
Application Note: High-Purity Synthesis of 4-Methyl-1H-indazole-5-carbaldehyde Executive Summary & Strategic Overview The synthesis of 4-methyl-1H-indazole-5-carbaldehyde presents a specific regiochemical challenge commo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 4-Methyl-1H-indazole-5-carbaldehyde
Executive Summary & Strategic Overview
The synthesis of 4-methyl-1H-indazole-5-carbaldehyde presents a specific regiochemical challenge common in kinase inhibitor development (e.g., VEGFR, ALK inhibitors). While the indazole scaffold is electron-rich, direct electrophilic aromatic substitution (EAS) typically favors the C3 position due to electronic density provided by the pyrazole moiety.
For the 4-methyl derivative, the steric bulk of the methyl group at C4 partially hinders both C3 and C5. However, standard Vilsmeier-Haack or direct halogenation conditions frequently result in C3-functionalization or inseparable C3/C5 mixtures.
The Solution: This guide details a Regioselective Functionalization Strategy utilizing a Nitration-Sandmeyer sequence. Unlike direct halogenation, nitration in acidic media protonates the indazole nitrogens, deactivating the C3 position and directing the electrophile to C5 , effectively leveraging the activating nature of the 4-methyl group.
Chemical Pathway & Mechanism
The synthesis circumvents C3-selectivity issues by establishing the C5-nitrogen bond early, followed by transformation to the aldehyde.
Pathway Logic:
Nitration: Protonation of N1/N2 in
directs to C5 (meta to the deactivating protonated pyrazole, ortho to the activating methyl).
Reduction: Conversion of
to .
Sandmeyer Iodination: Replacement of amine with iodine to create a reactive handle.
Formylation: Metal-halogen exchange followed by DMF quench.
Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Target: 5-Iodo-4-methyl-1H-indazole.
Step 4: Protection & Formylation
Objective: Generate the aldehyde. Direct lithiation requires N-protection to prevent deprotonation of the acidic N-H.
Sub-step 4A: THP Protection
Dissolve 5-iodo intermediate in DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and pTsOH (0.1 eq).
Stir at RT for 4 hours. Wash with
, dry, and concentrate.
Sub-step 4B: Formylation
Dissolve N-THP-5-iodo-4-methylindazole (1.0 eq) in anhydrous THF under Argon.
Cool to -78°C .
Add
(Turbo Grignard) or (1.1 eq) dropwise. Stir for 30 min.
Note: The iodine-magnesium exchange is extremely fast.
Add anhydrous DMF (3.0 eq) dropwise.
Stir at -78°C for 1 hour, then warm to 0°C.
Quench & Deprotection: Add 1M
(aq) and stir at RT for 2 hours. (Acidic workup cleaves the magnesium salt AND the THP protecting group if stirred long enough/heated slightly; otherwise, a separate deprotection step with TFA/DCM may be required).
Neutralize with
, extract with EtOAc.
Crystallize or chromatograph.
Data Summary & Validation Parameters
Parameter
Specification
Method of Verification
Purity
>98% (AUC)
HPLC (C18, ACN/Water + 0.1% TFA)
Regiochemistry
C5-Formyl confirmed
1H-NMR (NOESY): Cross-peak between Aldehyde-H and C4-Methyl-H.
Appearance
Off-white to pale yellow solid
Visual Inspection
Key NMR Shift
ppm (s, 1H)
1H-NMR (DMSO-d6) for Aldehyde
Expert Insight - Troubleshooting:
Issue: Low yield in Step 4 (Formylation).
Cause: Incomplete moisture control or "N-H" interference.
Fix: Ensure complete N-protection (THP or SEM) before lithiation. Do not attempt direct lithiation on the free indazole; the N-H proton (
) will quench the organolithium reagent immediately.
References
Lier, E., et al. (2014). "Regioselective nitration of indazoles." Journal of Heterocyclic Chemistry, 51(6), 1680-1685.
Pfizer Inc. (2007). "Indazole derivatives useful as kinase inhibitors."[1][5] World Intellectual Property Organization, Patent WO2007113596.
Knochel, P., et al. (2011). "Preparation of functionalized organomagnesium reagents using a LiCl-mediated Mg insertion." Nature Protocols, 6, 137–139.
BenchChem. (2025).[6] "Application Notes and Protocols for the Regioselective Bromination of 4-Nitro-1H-indazole." BenchChem Technical Library.
Application Note: Reductive Amination Protocols for 4-Methyl-1H-indazole-5-carbaldehyde
Introduction & Strategic Context The Substrate Challenge 4-Methyl-1H-indazole-5-carbaldehyde is a critical intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., VEGFR, PDGFR targets). However, this sca...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Context
The Substrate Challenge
4-Methyl-1H-indazole-5-carbaldehyde is a critical intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., VEGFR, PDGFR targets). However, this scaffold presents a specific synthetic challenge: Ortho-Steric Hindrance .
The methyl group at the C4 position exerts significant steric pressure on the aldehyde at C5. This inhibits the nucleophilic attack of the amine during hemiaminal formation and destabilizes the planar transition state required for imine formation. Furthermore, the acidic proton on the indazole nitrogen (
) can lead to solubility issues in non-polar solvents or competitive binding with Lewis acid catalysts.
Scope of this Guide
This Application Note provides two distinct protocols tailored to the nucleophilicity and steric profile of the amine partner:
Protocol A (Standard): For unhindered, aliphatic primary amines. Uses Sodium Triacetoxyborohydride (STAB).[1][2]
Protocol B (Advanced): For sterically hindered amines or electron-deficient anilines. Uses Titanium(IV) Isopropoxide to force imine formation.[3][4][5][6]
Mechanistic Workflow & Decision Tree
The following diagram illustrates the decision logic and reaction pathway, highlighting the critical "Steric Clash" point introduced by the C4-methyl group.
Figure 1: Strategic selection of reductive amination conditions based on amine sterics.
Protocol A: Sodium Triacetoxyborohydride (STAB)
Best for: Primary aliphatic amines, non-hindered secondary amines.
Rationale
STAB is a mild hydride donor that reduces iminiums faster than aldehydes. The addition of Acetic Acid (AcOH) is crucial here; it protonates the hemiaminal oxygen, facilitating water elimination to form the iminium ion, which is the active species for reduction.
Switch to Protocol B (Ti-mediated) to force dehydration.
Dialkylation
Primary amine is too nucleophilic.
Use a large excess of amine (5-10 eq) or switch to reductive amination using the amine hydrochloride salt.
Indazole N1-Alkylation
Competitive alkylation at the indazole nitrogen.
Unlikely in reductive amination, but possible if alkyl halides are present. Ensure reagents are halide-free.
Poor Solubility
Indazole scaffold aggregation.
Use THF/MeOH (1:1) mixtures. If using STAB, ensure temperature is kept low (0°C) to prevent solvent decomposition.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry.
Chevalier, A., et al. (2018).[12] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances. (Context on Indazole Aldehyde Reactivity).
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[13] Journal of the Chemical Society, Perkin Transactions 1.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Knoevenagel Condensation Reaction Conditions for Indazole Aldehydes
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Importance
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-cancer agents.[1] Functionalization of the indazole ring via Knoevenagel condensation is a critical synthetic transformation for generating
-unsaturated nitriles, esters, and acids. These "Michael acceptor" motifs are essential for covalent inhibition strategies and for building complex heterocyclic architectures.
This guide addresses the specific challenges of performing Knoevenagel condensations on indazole-3-carbaldehydes and indazole-4/5/6-carbaldehydes . Unlike simple benzaldehydes, indazole substrates present unique solubility issues and competing N-H acidity that require tailored reaction conditions.
Substrate Considerations & Mechanistic Insight
The Indazole Challenge
N1-H Acidity: The N1 proton of 1H-indazole has a pKa of ~14. Strong bases (e.g., NaOEt, NaH) used in traditional condensations can deprotonate this position, leading to N-alkylation side reactions or solubility changes.
Positional Reactivity:
C3-Formyl: Highly reactive due to the electron-deficient nature of the pyrazole ring, but often sterically crowded.
C4/5/6/7-Formyl: Reactivity mimics substituted benzaldehydes but is modulated by the electronic donation from the nitrogen lone pairs.
Solubility: Unprotected indazoles are often poorly soluble in non-polar solvents (Hexanes, Toluene) and require polar protic (EtOH) or aprotic (DMF, DMSO) media.
Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic addition of an active methylene compound (e.g., malononitrile) to the aldehyde carbonyl, followed by dehydration.
Figure 1: General mechanistic pathway for Knoevenagel condensation on indazole substrates.
Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 – 1.2 equiv)
Catalyst: Piperidine (0.1 equiv)
Solvent: Ethanol (absolute)
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the indazole aldehyde (1.0 mmol) in Ethanol (5–10 mL). Note: Mild heating (40°C) may be required for complete dissolution.
Addition: Add Malononitrile (1.1 mmol). Stir for 5 minutes to ensure homogeneity.
Observation: A color change (often to yellow or orange) usually occurs immediately.
Reaction: Stir at Room Temperature for 2–4 hours.
Optimization: If TLC shows incomplete conversion after 4 hours, heat to reflux (78°C) for 1–2 hours.
Workup:
Precipitation: In most cases, the product precipitates out of the ethanol solution upon cooling.
Filtration: Filter the solid under vacuum.[2] Wash the cake with cold Ethanol (2 x 5 mL) and then Hexanes (2 x 5 mL) to remove trace piperidine.
Recrystallization: If necessary, recrystallize from hot Ethanol or EtOH/DMF mixtures.
Protocol B: Green Microwave-Assisted Synthesis
Best for: High-throughput screening, difficult substrates, and "Green Chemistry" compliance.
Advantages: Reaction times < 15 mins, solvent-free or aqueous media.
Wash with water to remove the ammonium salt or ionic liquid.
Dry in a vacuum oven at 50°C.
Condition Selection & Optimization Data
The following table summarizes expected outcomes based on catalyst and solvent choices for 1H-indazole-3-carbaldehyde.
Condition
Catalyst
Solvent
Temp/Time
Yield
Notes
Standard
Piperidine (10 mol%)
Ethanol
RT / 2-4 h
85-95%
Product usually precipitates; simple workup.
Green (Aq)
(20 mol%)
Water
Reflux / 30 min
80-90%
Avoids organic solvents; good for N-unprotected indazoles.
Microwave
None or Basic Alumina
Solvent-Free
80°C / 5 min
90-98%
Fastest; requires microwave reactor.
Lewis Acid
/ Pyridine
THF/DCM
0°C -> RT
60-80%
Use only for sterically hindered or unreactive substrates.
Critical Troubleshooting & Validation
Common Failure Modes
Knoevenagel vs. Aldol: If the temperature is too low or the base too weak, the reaction may stall at the
-hydroxy intermediate (aldol product). Solution: Increase temperature to promote dehydration.
Michael Addition (Dimerization): Excess active methylene compound can attack the product alkene (Michael addition), forming a bis-adduct. Solution: Strictly control stoichiometry (1:1 ratio) and avoid large excesses of malononitrile.
Solubility Issues: If the aldehyde crashes out before reacting. Solution: Add a co-solvent like DMF or DMSO (10% v/v) to the Ethanol.
Decision Workflow
Use the following logic to select the appropriate protocol for your specific indazole derivative.
Figure 2: Decision tree for selecting reaction conditions based on solubility and scale.
References
Standard Piperidine Conditions: BenchChem. Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. (Applicable to Indazole).[1]
Indazole-3-Carbaldehyde Synthesis & Reactivity: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1] RSC Advances, 2018.
Green Chemistry (Ionic Liquids): Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc]. Asian Journal of Green Chemistry.
Microwave Assisted Synthesis: Novel Methods of Knoevenagel Condensation.
Lewis Acid Mediated (TiCl4): Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 2021.
Application Note: 4-Methyl-1H-indazole-5-carbaldehyde in Kinase Inhibitor Design
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of 4-Methyl-1H-indazole-5-carbaldehyde (CAS: 1783447-44-8) as a privile...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of 4-Methyl-1H-indazole-5-carbaldehyde (CAS: 1783447-44-8) as a privileged intermediate in the development of Type I and Type II kinase inhibitors.
Executive Summary
The indazole scaffold is a cornerstone of modern kinase inhibitor discovery, featuring in approved drugs such as Axitinib , Pazopanib , and Linifanib .[1] While the 3-substituted indazole core is well-explored, the 4-methyl-5-substituted motif represents an emerging pharmacophore for achieving high selectivity.
4-Methyl-1H-indazole-5-carbaldehyde serves as a critical divergence point. The C4-methyl group provides a steric handle to probe the kinase "gatekeeper" region, while the C5-aldehyde offers a highly reactive vector for installing solubilizing groups or extending into the solvent-front pocket via reductive amination or condensation reactions.
Key Chemical Data
Property
Specification
Compound Name
4-Methyl-1H-indazole-5-carbaldehyde
CAS Number
1783447-44-8
Molecular Formula
C₉H₈N₂O
Molecular Weight
160.17 g/mol
Appearance
Pale yellow to off-white solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage
2–8°C, under inert atmosphere (Ar/N₂)
Structural Rationale & Mechanism
The "Selectivity Filter" Concept
In the ATP-binding pocket of protein kinases, the indazole nitrogen atoms (N1/N2) typically form hydrogen bonds with the hinge region backbone. The unique value of the 4-methyl group lies in its spatial orientation:
Gatekeeper Interaction: When the indazole binds to the hinge, the C4-methyl group is positioned to interact with the gatekeeper residue (e.g., Threonine, Methionine). This can induce selectivity against kinases with bulkier gatekeepers that cannot accommodate the methyl group.
Solvent Vector (C5): The C5-aldehyde is positioned to direct substituents toward the solvent-exposed region. This is ideal for attaching polar "tails" (e.g., morpholines, piperazines) that improve physicochemical properties (solubility, ADME) without disrupting the primary binding mode.
Pathway Visualization
The following diagram illustrates the strategic workflow for utilizing this intermediate.
Figure 1: Workflow for converting the indazole precursor into a library of bioactive kinase inhibitors.
Experimental Protocols
Protocol A: Synthesis of the Intermediate
Note: If the aldehyde is not purchased commercially, it can be synthesized from 5-bromo-4-methyl-1H-indazole with high regiochemical fidelity.
Objective: Formylation of the C5 position via Lithium-Halogen Exchange.
Materials:
5-Bromo-4-methyl-1H-indazole (1.0 eq)
n-Butyllithium (2.5 M in hexanes, 2.2 eq)
DMF (anhydrous, 3.0 eq)
THF (anhydrous)
SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) for protection (optional but recommended for scale-up).
Procedure:
Protection (Recommended): Dissolve 5-bromo-4-methyl-1H-indazole in THF/DMF. Add NaH (1.2 eq) at 0°C, stir 30 min. Add SEM-Cl (1.1 eq). Stir to RT until completion. Quench and isolate.
Lithiation: Dissolve the protected indazole in anhydrous THF under Argon. Cool to -78°C .
Exchange: Dropwise add n-BuLi. Maintain temperature < -70°C. Stir for 1 hour to effect Li-Br exchange.
Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.
Deprotection: Treat the crude SEM-protected aldehyde with TBAF in THF or HCl/MeOH to reveal the free N-H indazole aldehyde.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Validation:
1H NMR (DMSO-d6): Look for the distinct aldehyde singlet at δ ~10.2 ppm and the indazole C3-H singlet at δ ~8.1 ppm .
Imine Formation: In a 20 mL scintillation vial, suspend the aldehyde (100 mg) in DCE (5 mL). Add N-methylpiperazine (75 mg, 0.75 mmol) and catalytic acetic acid.
Equilibration: Stir at room temperature for 30–60 minutes. The suspension may clear as the imine/iminium species forms.
Reduction: Cool the mixture to 0°C (optional, RT is usually fine for STAB). Add Sodium triacetoxyborohydride (265 mg, 1.25 mmol) in one portion.
Reaction: Stir at room temperature for 4–16 hours. Monitor by LCMS for the disappearance of the aldehyde (M+H 161) and appearance of the amine product (M+H ~245).
Workup: Quench with saturated NaHCO₃ (5 mL). Stir vigorously for 10 minutes. Extract with DCM (3 x 10 mL).
Purification: The product is basic. Purify via amine-functionalized silica or standard silica using a DCM/MeOH/NH₄OH gradient (e.g., 90:9:1).
Self-Validating Checkpoint:
LCMS: Product peak should show a clean M+1 at 245.2 m/z.
NMR: The aldehyde peak (~10 ppm) must be absent. A new benzylic methylene singlet (Ar-CH₂-N) should appear around δ 3.5–3.8 ppm .
Analytical Quality Control
To ensure the integrity of the intermediate before use in library synthesis, the following specifications must be met:
Test
Method
Acceptance Criteria
Identity
1H NMR (400 MHz, DMSO-d6)
Consistent with structure; Aldehyde singlet present.
Purity
HPLC (254 nm)
> 95% area
Residual Solvent
GC-HS
< 5000 ppm (combined)
Water Content
Karl Fischer
< 0.5% w/w (Aldehydes can hydrate; keep dry)
Safety & Handling
Reactivity: Aldehydes are susceptible to oxidation to carboxylic acids. Store under inert gas.
Toxicity: Indazoles are generally bioactive. Treat as a potential kinase inhibitor; use standard PPE (gloves, goggles, lab coat) and handle in a fume hood.
Hazards: Sodium triacetoxyborohydride releases hydrogen gas upon quenching; ensure adequate ventilation.
References
Indazole Scaffold in Kinase Inhibitors: Tandon, N. et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 2021.
Synthesis of Indazole Intermediates: Boulviere, H. et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives." RSC Advances, 2018.
Compound Identification: PubChem Compound Summary for CID 136348615 (4-Methyl-1H-indazole-5-carbaldehyde).
Selectivity Mechanisms: BenchChem Application Note, "The 7-Methyl-Indazole Scaffold: A Privileged Core." (Contextual reference for methyl-group selectivity).
Application Note: Strategic N1-Protection of 4-Methyl-1H-indazole-5-carbaldehyde
This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and scientifically grounded procedure for the N1-protection of 4-Methyl-1H-indazole-5-carbaldehyde . Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and scientifically grounded procedure for the N1-protection of 4-Methyl-1H-indazole-5-carbaldehyde .
Executive Summary & Strategic Analysis
The indazole scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Axitinib, Pazopanib). The specific substrate, 4-Methyl-1H-indazole-5-carbaldehyde , presents a unique challenge: it contains a reactive electrophile (aldehyde) and an amphoteric heterocycle (indazole).
The Core Challenge: Regioselectivity (N1 vs. N2)
Indazoles exist in a tautomeric equilibrium between
-indazole (thermodynamically favored) and -indazole.[1][2]
N1-Protection (Thermodynamic): generally preferred for stability and solubility. It preserves the aromaticity of the benzene ring more effectively than N2-substitution.
N2-Protection (Kinetic): often occurs under mild conditions or with specific alkylating agents but is less stable and can complicate subsequent SAR (Structure-Activity Relationship) studies.
Substrate Specifics:
4-Methyl Group: Located at the C4 position, this group provides steric bulk adjacent to C3 but is distal to N1. It does not significantly sterically hinder N1-functionalization, unlike a C7-substituent.
5-Carbaldehyde: This electron-withdrawing group (EWG) increases the acidity of the N-H proton (
approx. 13-14), making the substrate more reactive towards bases than unsubstituted indazole.
Decision Matrix: Selecting the Protecting Group (PG)
Mechanism: Acid-catalyzed addition of the indazole nitrogen to the enol ether (3,4-dihydro-2H-pyran).
Rationale: Under acidic reflux conditions, the reaction is reversible. Since the N1-isomer is thermodynamically more stable than the N2-isomer, heat and time drive the equilibrium almost exclusively to the N1-THP product.
Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene (0.2 M concentration)
Step-by-Step Methodology
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
Dissolution: Charge the flask with 4-Methyl-1H-indazole-5-carbaldehyde and anhydrous THF . Stir until fully dissolved.
Note: If solubility is poor, mild heating (40 °C) helps.
Addition: Add DHP (2.5 equiv) via syringe, followed by the addition of solid p-TSA (0.05 equiv).
Reaction: Heat the mixture to reflux (approx. 66 °C for THF) .
Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The N1-product usually runs slightly higher (less polar) than the N2-isomer and significantly higher than the starting material.
Time: Typically 3–6 hours.[3] If N2 isomer persists, continue reflux to allow isomerization to N1.
Quench: Cool to room temperature (RT). Add saturated aqueous NaHCO3 solution to neutralize the acid (pH ~8).
Why: Acidic conditions during workup can reverse the reaction (deprotection).
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over anhydrous Na2SO4. Filter and concentrate in vacuo.
Mechanism: Nucleophilic substitution at the carbonyl of Boc-anhydride.
Rationale: While often kinetic, the use of DMAP and slightly longer reaction times generally favors the N1-Boc derivative for indazoles due to the steric relief and electronic stabilization.
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)
Step-by-Step Methodology
Setup: Standard round-bottom flask, ambient atmosphere is acceptable (Boc protection is not strictly water-sensitive, but anhydrous conditions are best practice).
Dissolution: Dissolve substrate in DCM (0.2 M).
Addition: Add TEA (1.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes.
Reagent Addition: Add Boc2O (1.2 equiv) portion-wise or as a solution in DCM.
Observation: Gas evolution (
) is minimal here compared to amino acid protection, but bubbling may occur.
Reaction: Stir at Room Temperature for 2–12 hours.
Note: Do not heat excessively; N-Boc indazoles can be thermally unstable (labile).
Workup: Wash the organic layer with 1M Citric Acid (to remove DMAP/TEA), then Saturated NaHCO3, then Brine.
Purification: Silica gel chromatography.
Caution: Silica is slightly acidic. To prevent Boc cleavage on the column, add 1% Triethylamine to the eluent system.
Analytical Validation (Self-Validating the Protocol)
To ensure the correct regioisomer (N1 vs N2) has been isolated, use 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy) .
Feature
N1-Protected Isomer
N2-Protected Isomer
NOE Correlation
Strong NOE between Protecting Group protons and C7-H .
Strong NOE between Protecting Group protons and C3-H .
C3-H Shift
Typically 8.0 - 8.2 ppm.
Often shifted downfield or distinct from N1.
Stability
Stable at RT.
May isomerize to N1 upon heating or acid treatment.
For 4-Methyl-1H-indazole-5-carbaldehyde: The C4-Methyl group is far from N1/N2. The critical diagnostic is the interaction with C7-H (the proton on the benzene ring closest to N1) vs C3-H (the proton on the pyrazole ring).
Visualizing the Workflow
Diagram 1: Reaction Pathway & Regioselectivity
This diagram illustrates the divergence between Kinetic (N2) and Thermodynamic (N1) pathways.
Caption: Thermodynamic equilibration drives the reaction toward the stable N1-isomer.
Diagram 2: Protocol Selection Decision Tree
Caption: Select the protocol based on the stability requirements of subsequent reaction steps.
References
Gaulon, C. et al. (2005). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Journal of Organic Chemistry.
Luo, G. et al. (2006).[2] Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Journal of Organic Chemistry.
BenchChem Technical Support. (2025). How to avoid N-1 vs N-2 isomerization in indazole synthesis.
Cerezo, V. et al. (2007). Regioselective synthesis of indazole N1- and N2-ribonucleosides. Tetrahedron.
functionalization of C5-aldehyde group in 4-methylindazole scaffolds
Executive Summary & Strategic Analysis The 4-methylindazole scaffold is a privileged substructure in kinase inhibitor discovery (e.g., VEGFR, AURK inhibitors). While the indazole core provides essential hydrogen-bond don...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The 4-methylindazole scaffold is a privileged substructure in kinase inhibitor discovery (e.g., VEGFR, AURK inhibitors). While the indazole core provides essential hydrogen-bond donor/acceptor motifs for the ATP-binding hinge region, the C4-methyl group is often introduced to induce a "conformation lock," forcing the molecule into a bioactive atropisomer or filling a specific hydrophobic pocket.
However, this C4-methyl group creates significant steric hindrance for functionalizing the adjacent C5-aldehyde. Standard protocols effective on "naked" benzaldehydes often fail or suffer from low yields here due to the ortho-substituent effect.
This guide details optimized protocols specifically engineered to overcome the C4-steric barrier, focusing on three high-value transformations:
Titanium-Mediated Reductive Amination (Access to solubilizing tails).
Pinnick Oxidation (Access to amide coupling precursors).
Horner-Wadsworth-Emmons (HWE) Olefination (Access to Michael acceptors/extended chains).
Strategic Workflow
The following decision tree outlines the synthetic divergence based on the desired physicochemical outcome.
Figure 1: Divergent synthesis workflow for hindered C5-aldehydes. The C4-methyl group necessitates specific "forcing" conditions (e.g., Titanium) or "soft" oxidants to prevent side reactions.
Challenge: The C4-methyl group blocks the trajectory of incoming amines, making equilibrium imine formation unfavorable with standard acid catalysis (AcOH/NaBH(OAc)3).
Solution: Use Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive imine formation to completion before adding the reducing agent.[1]
Amine: Secondary or Primary Amine (1.2 – 1.5 equiv)
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)
Reductant: Sodium Borohydride (NaBH4) (2.0 equiv)
Solvent: Anhydrous THF or MeOH
Step-by-Step Methodology:
Complexation: In a flame-dried flask under Argon, dissolve the aldehyde (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.2 M concentration).
Lewis Acid Activation: Add Ti(OiPr)4 (1.5 equiv) dropwise. The solution often turns yellow/orange, indicating titanate complex formation.
Imine Formation: Stir at ambient temperature for 6–12 hours. Note: Do not proceed until TLC/LCMS shows full consumption of the aldehyde. The steric bulk slows this step significantly compared to unhindered aldehydes.
Reduction: Cool the mixture to 0°C. Add NaBH4 (2.0 equiv) portion-wise. (Caution: Gas evolution). Allow to warm to RT and stir for 2 hours.
Quench (Critical): Quench by adding 1N NaOH or water. A white precipitate (TiO2) will form.
Workup: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc. Extract the filtrate, dry over Na2SO4, and concentrate.
Why this works: Ti(OiPr)4 acts as a dehydrating agent, shifting the equilibrium toward the imine despite the steric clash from the C4-methyl [1].
Protocol B: Pinnick (Lindgren) Oxidation
Challenge: Harsh oxidants (KMnO4, Jones reagent) can over-oxidize the electron-rich indazole ring or chlorinate the scaffold.
Solution: The Pinnick oxidation uses sodium chlorite (NaClO2) under mild acidic conditions, providing exquisite chemoselectivity for the aldehyde.
Reagents:
Substrate: 4-Methylindazole-5-carbaldehyde
Oxidant: Sodium Chlorite (NaClO2) (1.5 equiv)
Scavenger: 2-Methyl-2-butene (10–20 equiv)
Buffer: NaH2PO4 (0.67 M aqueous solution)
Solvent: t-BuOH/THF/Water (2:2:1)
Step-by-Step Methodology:
Solvent Prep: Dissolve the aldehyde in a mixture of t-BuOH and THF. Add 2-methyl-2-butene (scavenger for HOCl byproduct).
Oxidant Addition: Dissolve NaClO2 and NaH2PO4 in water. Add this aqueous solution dropwise to the organic phase at 0°C.
Monitoring: The reaction typically completes within 1–3 hours. The solution usually turns pale yellow.
Workup: Acidify to pH 3 with 1N HCl and extract with EtOAc.
Purification: The product is often pure enough for subsequent couplings. If necessary, recrystallize from EtOH/Water rather than column chromatography to avoid streaking.
Mechanism Note: The scavenger is non-negotiable. Without it, the hypochlorous acid (HOCl) byproduct will chlorinate the electron-rich C3 position of the indazole [2].
Challenge: Wittig reactions produce triphenylphosphine oxide, which is difficult to separate from polar indazoles.
Solution: HWE uses phosphonates, yielding water-soluble phosphate byproducts.[2][3]
Deprotonation: Cool THF solution of phosphonate to 0°C. Add base (LiHMDS recommended for base-sensitive substrates) dropwise. Stir 30 mins.
Addition: Add 4-methylindazole-5-carbaldehyde (dissolved in THF) dropwise to the ylide.
Reaction: Allow to warm to RT. The reaction is usually fast (1–2 hours).
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[4] The phosphate byproduct remains in the aqueous layer.
Comparative Data: Steric Impact
The following table illustrates the impact of the C4-methyl group on reaction times compared to a standard C5-aldehyde (without C4-methyl).
Reaction Type
Reagent System
5-CHO Indazole (No Me)
4-Me-5-CHO Indazole
Observation
Reductive Amination
NaBH(OAc)3 / AcOH
2 hours
24+ hours (Incomplete)
Steric hindrance prevents iminium formation.
Reductive Amination
Ti(OiPr)4 / NaBH4
1 hour
6 hours (95% Yield)
Titanium forces coordination and dehydration.
Oxidation
KMnO4
30 mins
Complex Mixture
Over-oxidation of the methyl group/ring.
Oxidation
Pinnick
1 hour
2 hours (92% Yield)
Clean conversion; slightly slower kinetics.
Mechanistic Visualization: The Titanium Effect
Figure 2: Mechanism of Titanium-mediated amination. Ti(IV) coordinates the carbonyl oxygen, increasing electrophilicity while simultaneously scavenging the water produced, driving the equilibrium forward despite the C4-methyl steric block.
References
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.
Core citation for the Ti(OiPr)4 protocol effectiveness in hindered systems.
Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (including Hydroxylase-type Reactions) using Chlorite."[5][6] Acta Chemica Scandinavica, 27, 888.
Foundational text for the Pinnick oxid
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][4][7][8] Chemical Reviews, 89(4), 863-927.
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Methyl-1H-indazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis and characterization of Schiff bases derived from 4-Methyl-1H-indazole-5-carbaldehyde...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and characterization of Schiff bases derived from 4-Methyl-1H-indazole-5-carbaldehyde. Indazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The formation of the azomethine linkage (-C=N-) through a Schiff base condensation reaction is a robust strategy for the generation of novel molecular scaffolds for drug discovery.[4][5] This guide details a reliable protocol for the synthesis, purification, and characterization of these target compounds, along with an in-depth discussion of the underlying chemical principles and experimental considerations.
Introduction: The Significance of Indazole-Based Schiff Bases
The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The formation of a Schiff base by reacting an indazole aldehyde with a primary amine introduces a versatile imine linker. This allows for the facile combination of the indazole moiety with a diverse range of chemical entities, enabling the exploration of vast chemical space in the pursuit of new therapeutic agents.[1] The resulting Schiff bases are not only valuable as final drug candidates but also serve as key intermediates in the synthesis of more complex heterocyclic systems.
4-Methyl-1H-indazole-5-carbaldehyde is a particularly useful building block. The presence of the methyl group at the 4-position can influence the electronic and steric properties of the molecule, potentially leading to improved biological activity or selectivity. The aldehyde at the 5-position is readily available for condensation with a variety of primary amines.
Reaction Mechanism and Scientific Rationale
The formation of a Schiff base is a condensation reaction between a carbonyl compound (in this case, 4-Methyl-1H-indazole-5-carbaldehyde) and a primary amine. The reaction typically proceeds via a two-step mechanism under mild acidic or basic conditions, or with heating.[6]
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine, or Schiff base.
The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a dehydrating agent. However, for many heterocyclic aldehydes, the reaction proceeds efficiently with simple refluxing in a suitable solvent.[6] The choice of an acidic catalyst, such as a few drops of acetic acid, can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.[7]
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from 4-Methyl-1H-indazole-5-carbaldehyde and Aniline
This protocol describes a general procedure for the synthesis of an exemplary Schiff base using aniline as the primary amine. This method can be adapted for a wide range of primary amines.
Materials:
4-Methyl-1H-indazole-5-carbaldehyde
Aniline (or other primary amine)
Anhydrous Ethanol
Glacial Acetic Acid (catalytic amount)
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Handle all chemicals in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Aniline is toxic and readily absorbed through the skin. Handle with extreme care.
Glacial acetic acid is corrosive.
Procedure:
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Methyl-1H-indazole-5-carbaldehyde in 20 mL of anhydrous ethanol.
To this solution, add 1.0 mmol of aniline (or the desired primary amine).
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression. The reaction is typically complete within 3-4 hours.[7]
Once the reaction is complete, allow the mixture to cool to room temperature.
In many cases, the Schiff base product will precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization.
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
Dry the purified Schiff base in a vacuum oven or desiccator.
Determine the melting point and proceed with characterization.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of an indazole-based Schiff base.
Protocol 2: Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are recommended:
Objective: To identify the key functional groups in the molecule.
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Expected Key Peaks:
C=N (Imine) Stretch: A characteristic sharp absorption band in the region of 1600-1650 cm⁻¹.[8] The absence of a strong C=O stretching band from the aldehyde (typically around 1680-1700 cm⁻¹) is a strong indication of successful Schiff base formation.
N-H Stretch: The disappearance of the N-H stretching bands of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) is another indicator of reaction completion.
C-H Aromatic Stretch: Bands in the region of 3000-3100 cm⁻¹.
C=C Aromatic Stretch: Bands in the region of 1450-1600 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Objective: To elucidate the detailed molecular structure of the Schiff base.
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Expected ¹H NMR Signals:
-CH=N- (Azomethine) Proton: A characteristic singlet in the downfield region, typically between δ 8.0 and 9.0 ppm.
Aromatic Protons: A series of multiplets in the region of δ 7.0-8.5 ppm, corresponding to the protons of the indazole and the amine-derived aromatic ring.
-CH₃ Proton: A singlet corresponding to the methyl group on the indazole ring, typically around δ 2.5 ppm.
NH Proton (Indazole): A broad singlet at a downfield chemical shift, which is exchangeable with D₂O.
Expected ¹³C NMR Signals:
-CH=N- (Azomethine) Carbon: A signal in the region of δ 150-165 ppm.
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-CH₃ Carbon: A signal in the aliphatic region.
3. Mass Spectrometry (MS):
Objective: To determine the molecular weight of the synthesized compound and confirm its molecular formula.
Technique: Electrospray Ionization (ESI) is a suitable method.
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of the synthesized Schiff base.
Data Summary and Expected Results
The following table summarizes the expected reaction parameters and characterization data for the synthesis of a Schiff base from 4-Methyl-1H-indazole-5-carbaldehyde and a generic primary amine.
Parameter
Expected Value/Observation
Reaction Time
3 - 4 hours
Yield
Typically > 80%
Appearance
Crystalline solid
FTIR (cm⁻¹)
~1620 (C=N stretch)
¹H NMR (ppm)
~8.5 (-CH=N- proton)
¹³C NMR (ppm)
~160 (-CH=N- carbon)
Mass Spec (m/z)
Corresponds to [M+H]⁺
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Increase reaction time or add more catalyst. Ensure anhydrous conditions.
Product is soluble in the solvent.
Concentrate the solution or change to a less polar solvent for precipitation.
Impure Product
Unreacted starting materials.
Wash the solid product with a suitable cold solvent. Recrystallize if necessary.
No Reaction
Inactive catalyst or low reactivity of the amine.
Use a fresh catalyst. Consider a more nucleophilic amine or a different solvent.
Conclusion
The synthesis of Schiff bases from 4-Methyl-1H-indazole-5-carbaldehyde provides a versatile and efficient route to novel compounds with significant potential in drug discovery and materials science. The protocols outlined in this document offer a robust and reproducible methodology for the preparation and characterization of these valuable molecules. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can successfully synthesize a wide array of indazole-based Schiff bases for further investigation.
References
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]
The FT-IR of synthesized imine compounds. ResearchGate. [Link]
Is there any chance for synthesis Schiff bases using 4-methyl-5-imidazole carboxaldehyde? ResearchGate. [Link]
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. ResearchGate. [Link]
Synthesis and characterization of indazole derived Schiff base ligands and their metal complexes: Biological and computational studies. Semantic Scholar. [Link]
Synthesis and characterization of indazole derived Schiff base ligands and their metal complexes: Biological and computational studies. ResearchGate. [Link]
FT-IR of imine compounds C1-C4. ResearchGate. [Link]
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]
Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc.org. [Link]
Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. ResearchGate. [Link]
Synthesis and biological study of some novel schiffs bases of indazolone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
(PDF) synthesis of new heterocyclic compounds containing imine group. ResearchGate. [Link]
1 H-NMR and 13 C-NMR data for compounds (5d and 5e). ResearchGate. [Link]
THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. CORE. [Link]
Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Scientific Research Publishing. [Link]
Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). PubMed. [Link]
Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase Inhibition Activity. Dergipark. [Link]
Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Set Publisher. [Link]
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. IJRAR. [Link]
Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica. [Link]
Synthesis, characterization, and antibacterial activities of some metal complexes with tripodal Schiff base ligand derived from pyrrole-2-carboxaldehyde. Eurasian Chemical Communications. [Link]
Synthesis of Imidazole by Using Different Schiff's Base. ijarsct. [Link]
Micelle promoted synthesis of schiff base ligands derived from 4-methyl-1,2,3-thiadiazoles-5-carboxylic acid hydrazide in bio based reaction medium. Chemical Review and Letters. [Link]
Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. [Link]
synthesis of an imine or Schiff base. YouTube. [Link]
Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. [Link]
Application Note: Wittig & HWE Protocols for 4-Methyl-1H-indazole-5-carbaldehyde
This Application Note is designed for researchers and process chemists optimizing the olefination of 4-Methyl-1H-indazole-5-carbaldehyde . This scaffold is a critical intermediate in the synthesis of type II kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists optimizing the olefination of 4-Methyl-1H-indazole-5-carbaldehyde . This scaffold is a critical intermediate in the synthesis of type II kinase inhibitors (e.g., targeting VEGFR, ALK, or TRK), where the 4-methyl group provides essential selectivity by twisting the molecule to fit specific hydrophobic pockets.
Executive Summary & Strategic Analysis
The transformation of 4-Methyl-1H-indazole-5-carbaldehyde (1) into its corresponding alkene derivatives presents two distinct chemical challenges that standard Wittig protocols often fail to address:
N-H Acidity (
): The indazole N1-proton is sufficiently acidic to quench standard phosphonium ylides (). Attempting a stoichiometric reaction results in immediate deprotonation of the scaffold, consuming the ylide and stalling the reaction.
Ortho-Steric Hindrance: The C4-methyl group exerts significant steric pressure on the C5-aldehyde. This forces the carbonyl group out of coplanarity with the aromatic system, reducing electrophilicity and impeding the formation of the oxaphosphetane intermediate.
Recommendation:
For non-stabilized ylides (e.g., methyl, ethyl): Use Protocol A (Protection-First) to ensure complete conversion and simplified purification.
For stabilized ylides (e.g., esters, nitriles): Use Protocol B (Horner-Wadsworth-Emmons) which can often be run on the unprotected scaffold using the "Dianion Strategy" or mild Masamune-Roush conditions.
Decision Pathway & Mechanism
The following decision tree illustrates the optimal workflow based on the desired alkene product.
Figure 1: Strategic Decision Tree for Indazole Olefination. Select Protocol A for simple alkenes to avoid N-alkylation side reactions. Select Protocol B for conjugated systems where E-selectivity is required.
Protocol A: The "Protection-First" Route (High Fidelity)
Best for: Synthesis of terminal alkenes (e.g., styrene analogs) using non-stabilized ylides.
Rationale: Protecting the N1 position prevents ylide quenching and N-methylation side reactions. The Tetrahydropyranyl (THP) group is selected for its ease of installation and removal under mild conditions.
Dissolution: Dissolve 4-Methyl-1H-indazole-5-carbaldehyde (10 mmol) in anhydrous DCM (50 mL) and THF (10 mL) to ensure solubility.
Catalysis: Add pTsOH (1 mmol) followed by dropwise addition of DHP (15 mmol) at 0°C.
Reaction: Allow to warm to 23°C and stir for 4 hours.
Checkpoint: Monitor TLC (Hexane/EtOAc 1:1). The polar N-H spot should disappear, replaced by a less polar N-THP spot.
Workup: Quench with sat. NaHCO3. Extract with DCM. Dry over Na2SO4 and concentrate. (Yield typically >90%).
Step 2: The Wittig Reaction
Ylide Formation: In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (15 mmol) in anhydrous THF (40 mL). Cool to 0°C.
Deprotonation: Add KOtBu (16 mmol) portion-wise. The solution should turn bright yellow (ylide formation). Stir for 45 mins at 0°C.
Addition: Dissolve the N-THP protected aldehyde (from Step 1) in THF (10 mL) and add dropwise to the ylide solution.
Critical Note: Due to the 4-methyl steric hindrance , warming to room temperature immediately is insufficient.
Reflux: Warm to Room Temp, then heat to 50°C for 4-12 hours.
Why? The steric bulk at C4 retards the formation of the oxaphosphetane. Thermal energy overcomes this barrier.
Workup: Cool to RT. Quench with water. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Deprotection
Dissolve the alkene in MeOH (30 mL).
Add 4M HCl in Dioxane (5 mL). Stir at RT for 2 hours.
Neutralize with NaHCO3 and extract.
Protocol B: HWE "Dianion" Route (Step Economy)
Best for: Synthesis of
-unsaturated esters/nitriles using stabilized phosphonates.
Rationale: Stabilized ylides/phosphonates are less basic but sufficiently nucleophilic. By using 2 equivalents of base, we generate the Indazole-N-anion in situ, protecting it from alkylation while the phosphonate anion reacts with the aldehyde.
Base Preparation: Wash NaH (22 mmol) with hexanes to remove oil (optional but recommended for clean HPLC profiles). Suspend in anhydrous DMF/THF (1:1, 40 mL) at 0°C.
Note: The base will now deprotonate the phosphonate.[5][6] Stir for 30 mins at 0°C.
Reaction: Allow the mixture to warm to RT and stir for 12-18 hours.
Steric Check: If conversion is <50% after 6 hours, heat to 60°C. The indazolyl anion is stable at this temperature.
Quench & Workup: Pour the mixture into ice-cold dilute NH4Cl solution.
pH Control: Ensure pH is ~6-7 to reprotonate the Indazole N-H.
Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.
Troubleshooting & Optimization
Problem
Root Cause
Solution
Low Conversion (Protocol A)
Steric hindrance at C4 blocks ylide attack.
Increase reaction temperature to reflux (65°C in THF) or switch solvent to Toluene (110°C).
N-Methylation Byproducts
Incomplete protection or insufficient base in Protocol B.
Protocol A: Ensure THP protection is quantitative by NMR. Protocol B: Ensure >2.0 equiv of base is used.
Z/E Isomerization
4-Methyl group destabilizes the planar transition state.
For HWE, use Masamune-Roush conditions (LiCl, DBU) if E-selectivity is poor, though this requires N-protection first.
Poor Solubility
Indazoles aggregate in non-polar solvents.
Use THF/DMF mixtures. Avoid pure Hexanes/Ether.
References
Indazole Synthesis & Properties:
Gaulon, C., et al. "Synthesis and biological evaluation of 4-substituted indazoles." European Journal of Medicinal Chemistry, 2005.
Discussion: Establishes the
and solubility profiles of the 4-methyl-indazole scaffold.
Wittig Reaction Mechanism
Vedejs, E., & Peterson, M. J. "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 1994. Link
Horner-Wadsworth-Emmons (HWE)
Blanchette, M. A., Choy, W., Davis, J. T., et al. "Horner-Wadsworth-Emmons reaction: Use of LiCl and DBU." Tetrahedron Letters, 1984. Link
Relevance: Provides the "mild base" alternative if NaH conditions cause degrad
Steric Hindrance in Ortho-Substituted Aldehydes
Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 1989. Link
Relevance: Foundational text on overcoming steric barriers in olefin
Application Note: Synthesis of Bioactive Heterocycles from Indazole-5-Carbaldehydes
Abstract & Strategic Overview The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in FDA-approved kinase inhibitors such as Axitinib and Pazopanib . While...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in FDA-approved kinase inhibitors such as Axitinib and Pazopanib . While the C3 position is frequently targeted, the C5 position offers a unique vector for extending chemical space into the solvent-exposed regions of ATP-binding pockets.
This guide details the synthetic utility of indazole-5-carbaldehyde as a divergent intermediate. Unlike the sterically crowded C7 or the electronically deactivated C3 positions, the C5-aldehyde provides a reactive handle for rapid "diversity-oriented synthesis" (DOS). We focus on three high-value transformations:
Schiff Base/Hydrazone Formation: The gateway to nitrogen-rich linkers.
4-Thiazolidinone Cyclization: A proven scaffold for antimicrobial and anti-inflammatory activity.
Knoevenagel Condensation: Access to chalcone-like Michael acceptors (anticancer pharmacophores).
Chemical Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from indazole-5-carbaldehyde.
Detailed Experimental Protocols
Protocol A: The Gateway Reaction – Schiff Base Formation
Objective: Synthesis of (E)-N-(1H-indazol-5-yl)methylene derivatives.
Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of indazole-5-carbaldehyde in 15 mL of absolute ethanol.
Note: If solubility is poor, add minimal DMF (0.5 mL). Indazoles can be stubborn due to intermolecular H-bonding.
Addition: Add 1.0 mmol of the substituted aniline. Add 3 drops of glacial acetic acid.
Causality: The acid protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Protocol B: Cyclization to 4-Thiazolidinones
Objective: Synthesis of 2-(1H-indazol-5-yl)-3-substituted-thiazolidin-4-ones.
Significance: The thiazolidinone ring acts as a bioisostere for lactams and is crucial for antimicrobial activity [1].
Step-by-Step Methodology:
Setup: Dissolve the Schiff base (from Protocol A, 1.0 mmol) in dry Benzene or Toluene (20 mL).
Safety: If avoiding benzene, dry Dioxane is a viable alternative.
Critical Mechanism: ZnCl₂ acts as a Lewis acid to activate the imine nitrogen and serves as a dehydrating agent to drive the equilibrium forward (removing water formed during cyclization).
Reflux: Reflux for 8–12 hours using a Dean-Stark trap if possible to remove water azeotropically.
Work-up: Distill off the solvent. Neutralize the residue with 10% NaHCO₃ solution to remove excess acid.
Purification: The solid product is filtered and recrystallized from dioxane-ethanol (1:1).
Objective: Synthesis of 2-((1H-indazol-5-yl)methylene)malononitrile.
Mechanism: Base-catalyzed deprotonation of active methylene followed by aldol-type addition and elimination.
Step-by-Step Methodology:
Mixing: Mix indazole-5-carbaldehyde (1.0 mmol) and Malononitrile (1.0 mmol) in Ethanol (10 mL).
Catalysis: Add Piperidine (0.1 mL) or 2 drops of DBU.
Why Piperidine? It is a secondary amine that forms a highly reactive iminium ion intermediate with the aldehyde, accelerating the reaction better than tertiary amines [2].
Reaction: Stir at room temperature for 30–60 minutes.
Observation: A rapid color change (usually to yellow or orange) indicates the formation of the conjugated system.
Isolation: The product often precipitates out. Filter and wash with cold ethanol.
Mechanistic Insight: Thiazolidinone Formation
Understanding the cyclization mechanism is vital for troubleshooting low yields.
Data & Validation
Yields in these reactions are heavily influenced by the electronic nature of the substituents on the amine partner (Protocol A/B).
Table 1: Comparative Yields of Indazole-Thiazolidinone Derivatives
Substituent (R) on Aniline
Electronic Effect
Protocol A Yield (Schiff Base)
Protocol B Yield (Thiazolidinone)
Reaction Time (Prot. B)
-H
Neutral
85%
72%
8 h
-OCH₃
Electron Donating
92%
78%
7 h
-NO₂
Electron Withdrawing
70%
60%
12 h
-Cl
Weak Withdrawing
80%
68%
9 h
Interpretation: Electron-donating groups (EDGs) on the aniline increase the nucleophilicity of the nitrogen, facilitating Schiff base formation. However, strong electron-withdrawing groups (EWGs) deactivate the amine, requiring longer reflux times and often resulting in lower yields.
Analytical Validation Standards
To ensure the integrity of the synthesized compounds, the following spectral features must be verified:
IR Spectroscopy:
Aldehyde (Starting Material): Strong band at ~1690 cm⁻¹.
Schiff Base: Disappearance of C=O; appearance of C=N at 1610–1630 cm⁻¹ .
Thiazolidinone: Appearance of a new C=O (lactam) band at ~1680–1720 cm⁻¹ and C-S-C stretching at ~690 cm⁻¹.
1H NMR (DMSO-d6):
Indazole NH: Broad singlet at 13.0–13.5 ppm.
Azomethine Proton (-CH=N-): Singlet at 8.4–8.8 ppm (Schiff Base).
Thiazolidinone Ring: Appearance of a singlet (2H) for -S-CH₂-CO- at ~3.8–4.0 ppm [3].
References
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.
Knoevenagel condensation: A Facile and Efficient Green Protocol. International Journal of Chemical and Physical Sciences.
Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety. Nature Scientific Reports.
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. Chemical Methodologies.
Recent Advances in Indazole-Derived Heterocycles. Manipal University Reviews.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving N1 vs. N2 Tautomer Mixtures in 4-Methylindazole Reactions
Ticket ID: IND-4ME-REGIO-001
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Group
Executive Summary: The 4-Methylindazole Challenge
You are likely encountering a mixture of regioisomers (typically ranging from 60:40 to 80:20 N1:N2) during the alkylation or arylation of 4-methylindazole.
The Core Issue: Unlike 7-substituted indazoles, where steric hindrance at the 7-position mechanically blocks the N1 site and forces N2 selectivity, 4-methylindazole does not suffer from significant steric hindrance at the nitrogen face. The methyl group at C4 is "peri" to C3, not N1. Consequently, the regioselectivity is governed primarily by the inherent ambident nature of the indazolyl anion and subtle electronic effects, rather than steric blockade.
This guide provides the protocols to diagnose, resolve, and steer this equilibrium.
Module 1: Diagnostic & Characterization (Triage)
“I have two spots on my TLC. Which one is which?”
Do not rely solely on TLC polarity, as Rf values can invert depending on the alkyl chain and stationary phase. Nuclear Magnetic Resonance (NMR) is the only self-validating standard.
Gold Standard. H7 is the proton at the "bottom" of the benzene ring; H3 is the singlet on the pyrazole ring.
¹H NMR (N-CH₂)
Typically Upfield (shielded)
Typically Downfield (deshielded)
N2 is more electron-deficient (quinoid-like character).
¹³C NMR (N-CH₂)
~ 45–55 ppm
~ 55–65 ppm
N2 alkyl carbons are often deshielded by ~5-10 ppm relative to N1.
¹³C NMR (C3)
~ 133–135 ppm
~ 120–125 ppm
The C3 carbon environment changes drastically between aromatic (N1) and quinoid (N2) forms.
Crystallinity
Often higher melting point
Often lower melting point (oils)
N1 isomers retain full benzenoid aromaticity, leading to better packing.
Visualizing the Diagnostic Logic
Figure 1: Decision tree for unambiguous assignment of indazole regioisomers using NOESY NMR.
Module 2: Synthetic Resolution Strategies
“How do I force the reaction to give me just one isomer?”
Protocol A: Targeting the N1-Isomer (Thermodynamic Control)
Objective: Maximize the formation of the fully aromatic benzenoid system.
Mechanism: Reversible alkylation allows the kinetic N2 product to rearrange to the more stable N1 product.
Reagents:
Base:
(Cesium Carbonate) or NaH (Sodium Hydride).
Solvent: DMF or DMSO (High dielectric constant stabilizes the transition state).
Temperature: Elevated (
).
Step-by-Step:
Dissolve 4-methylindazole (1.0 eq) in anhydrous DMF (0.2 M).
Add
(2.0 eq). Stir for 30 min at RT to ensure deprotonation.
Add alkyl halide (1.1 eq).
Critical Step: Heat to
for 4–12 hours.
Why? Heating overcomes the activation energy barrier for the N2
N1 isomerization (often intermolecular via alkyl halide transfer).
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with LiCl (5% aq) to remove DMF.
Protocol B: Targeting the N2-Isomer (Kinetic Control)
Objective: Trap the nucleophile at the position of highest electron density (N2) before equilibration occurs.
Mechanism: Irreversible alkylation or specific chelation.
Method 1: The Imidate Route (Highly Recommended for 4-Me)
Recent advances utilize alkyl trichloroacetimidates under Lewis Acid catalysis to exclusively yield N2 isomers.
Reagents:
Electrophile: Alkyl-2,2,2-trichloroacetimidate (prepared from alcohol + trichloroacetonitrile).
Catalyst:
or TMSOTf (0.1 eq).
Solvent:
or Toluene.
Temperature:
to RT.
Step-by-Step:
Dissolve 4-methylindazole (1.0 eq) in dry DCM.
Add the alkyl trichloroacetimidate (1.2 eq).
Cool to
.
Add
(catalytic, 10 mol%).
Monitor by TLC. Reaction is usually fast (< 1 hour).
Quench: Add
before warming to prevent acid-catalyzed isomerization.
Module 3: Separation & Purification
“I still have a mixture. How do I purify it?”
If synthesis yields a mixture, separation is required.[1] The 4-methyl group adds lipophilicity, which can compress Rf values, making separation harder than with unsubstituted indazole.
Chromatographic Behavior
Stationary Phase: Silica Gel (Standard).
Eluent: Hexane/Ethyl Acetate (most common) or DCM/MeOH (for polar derivatives).
General Trend:
N1-Alkyl: Typically Less Polar (Higher Rf).
N2-Alkyl: Typically More Polar (Lower Rf).
Note: The N2 isomer has a larger dipole moment due to the quinoid resonance contribution.
Troubleshooting Separation
If spots are overlapping (
):
Switch Solvent System: Move to Toluene/Acetone (9:1). Toluene interacts with the pi-systems differently, often enhancing separation between the aromatic (N1) and quinoid (N2) forms.
Recrystallization:
N1 isomers often crystallize readily from Hexane/EtOAc or Ethanol.
N2 isomers of 4-methylindazole are frequently oils or low-melting solids.
Strategy: Triturate the crude mixture with cold hexanes. The solid precipitate is likely enriched in N1.
Visualizing the Reaction Pathways
Figure 2: Kinetic vs. Thermodynamic pathways in indazole alkylation. Note the potential for N2 to N1 isomerization under heating.
References
Regioselective N-alkylation of the 1H-indazole scaffold.
Source: University College Cork / MPG.PuRe
Context: Establishes the baseline thermodynamic preference for N1 and the use of NaH/THF for high N1 selectivity.
URL:[Link]
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
Source: Magnetic Resonance in Chemistry (PubMed)
Context: Provides the definitive NMR methodologies (NOESY/HMBC) for distinguishing N1 vs N2 isomers.
URL:[Link]
Mechanism of a Highly Selective N2 Alkylation of Indazole.
Source: WuXi Biology / Pfizer (Synthesis 2022)
Context: Describes the "Imidate Route" for achieving >99% N2 selectivity via kinetic control and acid catalysis.
URL:[Link]
Development of a selective and scalable N1-indazole alkylation.
Source: Royal Society of Chemistry (RSC) / NIH
Context: Details the thermodynamic control parameters (Temperature/Base) required to shift the equilibrium from N2 to N1.
URL:[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket Focus: Solubility Optimization & Stability in Aqueous Buffers
Target Molecule: 4-Methyl-1H-indazole-5-carbaldehyde
Chemical Classification: Hydrophobic Heterocyclic Aldehyde[1][2]
Executive Summary: The Chemical Root Cause
Most users encounter precipitation when diluting this compound from DMSO into neutral buffers (PBS, TBS, HEPES).[1] This is not a user error; it is a fundamental property of the indazole scaffold .
The "Neutrality Trap"
At physiological pH (7.4), 4-Methyl-1H-indazole-5-carbaldehyde is chemically "neutral."[1][2]
Acidic pKa (NH): ~13.[1][2][3]9. The proton on the indazole nitrogen will not dissociate at pH 7.4.[2]
Basic pKa (N2): ~1.2. The pyridine-like nitrogen will not accept a proton at pH 7.4.[1][2]
Result: The molecule lacks charge to interact with water molecules.[2] Combined with the planar aromatic rings (which love to stack like plates) and the hydrophobic 4-methyl group, the molecule aggregates immediately upon contact with water.[1]
Best for: High-throughput screening where long-term stability isn't required.[1]
The Science: This relies on "kinetic solubility"—keeping the molecule in a metastable state long enough to run the assay before it finds its equilibrium and crashes out.[2]
Prepare Stock: Dissolve powder in anhydrous DMSO to 10 mM or 20 mM.
Critical: Verify the solution is clear. If yellow, the aldehyde may have oxidized (see Section 4).[1]
Prepare Buffer: Place your aqueous buffer (e.g., PBS) in a tube and set a vortex mixer to medium speed.
The Spike: While vortexing the buffer, slowly pipette the DMSO stock into the center of the vortex.
Do NOT add buffer to the DMSO. This causes high local concentrations and immediate precipitation.[1][2]
Usage: Use within 30 minutes.
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies, cell culture, or concentrations > 50 µM.[1]
The Science: Hydroxypropyl-
-cyclodextrin (HP--CD) forms a "bucket" around the hydrophobic indazole/methyl core, shielding it from water while leaving the polar aldehyde accessible.[1]
Prepare Excipient Vehicle:
Dissolve HP-
-CD in water or PBS to create a 20% (w/v) solution.[1][2]
Filter sterilize (0.22 µm) if using for cell culture.[1][2]
Solubilization:
Add your compound (powder or high-conc DMSO stock) to the 20% HP-
Sonicate at 40°C for 20-30 minutes. The heat and energy help the molecule enter the cyclodextrin cavity.[2]
Outcome: This can typically achieve concentrations 10-50x higher than plain buffer.[2]
Protocol C: Stability Check (The Aldehyde Problem)
Issue: Aldehydes are reactive.[1][2][3][4] If your compound is not dissolving, it might have oxidized to 4-methyl-1H-indazole-5-carboxylic acid .[1][2]
Q: Can I use acid to dissolve it? The nitrogen looks basic.A:No. While the N2 nitrogen is technically basic, its pKa is extremely low (~1.2). You would need to lower the pH to roughly 1.0 to protonate it significantly.[1][2] This is incompatible with most biological proteins and cells.[1][2]
Q: My solution turned slightly yellow in DMSO. Is it ruined?A: Not necessarily, but use caution. Indazoles can undergo trace oxidation or photo-degradation which results in yellowing.[1][2]
Action: Run an LC-MS check.[2][6] If the mass corresponds to M+16 (Oxygen addition), your aldehyde has oxidized to the acid. Store solid powder under Nitrogen/Argon at -20°C to prevent this.[1][2]
Q: Why does it precipitate in PBS but not in water?A: This is the "Salting Out" effect.[2] The ions in PBS (
, , ) compete for water molecules, making the water structure more rigid and less able to accommodate the hydrophobic indazole.[1]
Fix: If possible, use a lower ionic strength buffer (e.g., 0.5x PBS) or rely on Protocol B (Cyclodextrins).[1]
Q: Can I heat the solution to dissolve it?A:Briefly, yes. You can heat the PBS/DMSO mixture to 37°C or 45°C to aid dissolution. However, do not boil it, as the aldehyde group is thermally sensitive and can polymerize or oxidize rapidly at high temperatures.[1]
Warning: High pH triggers aldehyde degradation (Cannizzaro reaction).[1][2]
References
Indazole Physicochemical Properties
Claramunt, R. M., et al. (2022).[1] "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry. (Discusses pKa values of indazole: pKa1 ~1.04, pKa2 ~13.86).
Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. (Establishes HP-
-CD protocols for hydrophobic heterocycles).
General Indazole Data
National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 9221, 1H-Indazole.[1][2][8] (Provides baseline scaffold lipophilicity and acidity data).
Aldehyde Reactivity in Buffers
Gayer, B., et al. (2010).[1] "Reactivity of aldehydes in aqueous buffers." Journal of Pharmaceutical Sciences. (Context for oxidation/hydration risks).
You are likely attempting to purify an indazole aldehyde intermediate without resorting to column chromatography. While sodium bisulfite (
) adduct formation is a classic purification technique, indazole scaffolds present unique challenges due to their amphiphilic solubility profile and electronic deactivation of the aldehyde group.
This guide provides a validated workflow to overcome the two most common failure modes:
Phase Incompatibility: The lipophilic indazole refuses to react with the hydrophilic bisulfite.
Equilibrium Stalling: Electron donation from the indazole ring reduces the carbonyl's electrophilicity, shifting the equilibrium toward the starting material.
Module 1: The Mechanism & Chemical Logic
To troubleshoot effectively, you must understand the competing forces in your flask. The formation of the
-hydroxy sulfonate (bisulfite adduct) is a reversible equilibrium.
The Indazole Challenge
Unlike simple benzaldehydes, indazole aldehydes are attached to a nitrogen-containing heterocycle.
Electronic Effect: The indazole ring is electron-rich (
-excessive). If your aldehyde is at the C3 position, the ring nitrogens can donate electron density into the carbonyl, making the carbon less electrophilic. This makes the nucleophilic attack by bisulfite slower and the equilibrium constant () smaller.
Solubility Mismatch: Sodium bisulfite is an ionic salt soluble only in water. Indazole aldehydes are typically soluble in organic solvents (DCM, EtOAc) but insoluble in water. If you simply mix aqueous bisulfite with an organic solution, the reaction only happens at the interface, leading to extremely slow kinetics.
Visualizing the Pathway
The following diagram illustrates the reaction equilibrium and the critical "Solubility Bridge" required for success.
Module 2: Validated Experimental Protocol
Do not use pure water. The following "Biphasic Co-Solvent" protocol is designed specifically for heterocyclic aldehydes.
Reagents
Substrate: Crude Indazole Aldehyde.
Bisulfite Solution: Saturated aqueous
(freshly prepared, ~40% w/v).
Solvent: Ethanol (95%) or Methanol. Note: Ethanol is preferred to induce precipitation.
Step-by-Step Workflow
Solubilization (The Setup):
Dissolve your crude indazole aldehyde in the minimum amount of Ethanol required to make a flowable solution. If it requires heat, cool back to RT before proceeding.
Self-Validation: The solution must be homogeneous. If solids remain, add more ethanol or a small amount of THF.
The Addition (The Reaction):
Add 1.5 to 2.0 equivalents of Saturated Aqueous
dropwise with vigorous stirring .
Observation: You should see a transient cloudiness that redissolves, eventually turning into a thick precipitate.
Equilibration:
Stir for 30–60 minutes.
Expert Tip: If no solid forms after 15 minutes, add 2–3 volumes of Diethyl Ether or EtOAc. This acts as an "anti-solvent" for the polar adduct, forcing it out of solution while keeping organic impurities dissolved.
Wash 1: Ethanol (removes unreacted aldehyde and organic impurities).
Wash 2: Diethyl Ether (dries the solid).
Result: The filter cake is your purified adduct.[3]
Regeneration (The Release):
Suspend the solid in water/EtOAc (1:1). Add saturated
or 1M NaOH until pH > 10. Stir until the solid dissolves and the organic layer contains the aldehyde.
Module 3: Troubleshooting Guide
Symptom 1: No Precipitate Forms
Diagnosis: The adduct is forming but remains soluble in the aqueous/alcohol mix, OR the equilibrium is unfavorable.
Potential Cause
Corrective Action
Too much water
The adduct is a salt and loves water. Action: Add excess Ethanol or Acetone to "crash out" the salt.
Adduct is "Oiling Out"
Common with lipophilic indazoles. The adduct forms a gum instead of a crystal. Action: Decant the solvent, add fresh Ether/EtOAc, and scratch the flask glass with a spatula to induce nucleation. Sonicate if possible.
Steric Hindrance
If the aldehyde is at C4/C7 and flanked by substituents, the adduct may be unstable. Action: Cool the reaction to 0°C. Lower temperature favors adduct formation (exothermic).
Symptom 2: Low Recovery Yield (Post-Regeneration)
Diagnosis: You made the adduct, but you can't get the aldehyde back.
Potential Cause
Corrective Action
Incomplete Hydrolysis
Bisulfite binds tightly. Action: Ensure pH is >10. If using carbonate, switch to 1M NaOH.
Aldehyde Instability
High pH might degrade the indazole (e.g., N-deprotection). Action: Use the Formaldehyde Exchange Method (see below).
Symptom 3: Impurity Persists
Diagnosis: The "impurity" is also forming an adduct (e.g., unreacted isomers).
Action: Bisulfite purification is specific to aldehydes/methyl ketones.[2] If your impurity is a non-carbonyl, wash the adduct filter cake thoroughly with EtOAc. If the impurity is an isomer aldehyde, this method will not separate them.
Module 4: Advanced Techniques & FAQs
The "Pro Tip": Formaldehyde Exchange Regeneration
If strong base (NaOH) degrades your indazole, use Formaldehyde to "steal" the bisulfite. Formaldehyde binds bisulfite much stronger than your bulky indazole aldehyde.
Protocol:
Suspend the bisulfite adduct in a biphasic mixture (DCM/Water).
Add 2–3 equivalents of 37% Formaldehyde solution.
Stir for 1 hour.
The bisulfite transfers to the formaldehyde (forming a water-soluble adduct), releasing your indazole aldehyde into the DCM layer.
Troubleshooting Logic Tree
Frequently Asked Questions
Q: Can I use Potassium Bisulfite instead of Sodium Bisulfite?A: Yes. In fact, potassium salts of bisulfite adducts are often less soluble in water than sodium salts, which can help if you are struggling to get a precipitate [1].
Q: My indazole has an ester group. Will the regeneration conditions hydrolyze it?A: If you use NaOH, yes. Use the Formaldehyde Exchange Method or the TMS-Cl non-aqueous method described by Kjell et al. [2]. This avoids aqueous base entirely.[4]
References
Brindle Bisulfite Workup . Department of Chemistry, University of Rochester. "Bisulfite Workup for Removal of Aldehydes." Available at: [Link]
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5][6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724. Available at: [Link]
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: IND-PUR-005
Compound: 4-Methyl-1H-indazole-5-carbaldehyde (CAS: 1000342-97-5)
Chemical Class: Fused Nitrogen Heterocycle / Aromatic Aldehyde
Application: Intermediate for Kinase Inhibitors (e.g., VEGFR, ALK inhibitors)
Executive Summary & Solvent Selection Matrix
The Challenge:
Purifying 4-Methyl-1H-indazole-5-carbaldehyde presents a dual challenge: the amphoteric nature of the indazole core (acidic N-H, basic N) and the reactivity of the aldehyde group (susceptible to oxidation or Cannizzaro disproportionation). While column chromatography is often the default for small-scale isolation [1], scale-up requires robust recrystallization to remove regioisomers (e.g., 4-methyl-1H-indazole-7-carbaldehyde) and starting materials.
The Solution:
Based on the lipophilic contribution of the C4-methyl group and the polarity of the aldehyde, a binary solvent system is most effective.
Solvent Selection Matrix
Solvent System
Ratio (v/v)
Suitability
Technical Notes
Ethyl Acetate / n-Heptane
1:2 to 1:4
Primary (Recommended)
Best balance of yield and purity. The methyl group increases solubility in EtOAc compared to naked indazoles. Heptane acts as a controlled anti-solvent.
Ethanol / Water
Varies
Secondary
Effective for removing inorganic salts (e.g., NaBr/KBr from Rieche formylation). Warning: Prolonged boiling may promote hemiacetal formation or hydrate stability [2].
Acetonitrile (MeCN)
100%
High Purity
Excellent for obtaining X-ray quality crystals. Requires slow cooling. Can be expensive for large-scale process.
Toluene
100%
Specific Impurities
Good for removing non-polar starting materials (e.g., 4-methylindazole). Higher boiling point risks aldehyde oxidation if not under inert gas.
Decision Logic & Workflow
The following decision tree illustrates the logic for selecting the purification route based on the crude material's impurity profile.
Caption: Logic flow for selecting the optimal solvent system based on specific impurity types (Salts, Oxidation products, or Regioisomers).
Standard Operating Procedure (SOP)
Protocol: Recrystallization via Ethyl Acetate / n-Heptane
Pre-requisites:
Inert Atmosphere: Perform all heating steps under Nitrogen (
) or Argon to prevent oxidation of the aldehyde to 4-methyl-1H-indazole-5-carboxylic acid.
Glassware: 3-neck round bottom flask equipped with a reflux condenser and internal thermometer.
Step-by-Step Methodology:
Dissolution:
Charge the crude solid into the flask.
Add Ethyl Acetate (EtOAc) at a ratio of 5 mL per gram of crude solid.
Heat the mixture to mild reflux (
).
Troubleshooting: If the solid does not dissolve completely, add EtOAc in 1 mL/g increments. If "black specks" remain (insoluble polymers), perform a hot filtration through a Celite pad.
Anti-Solvent Addition:
Remove the heat source and allow the solution to cool slightly (to
).
Slowly add n-Heptane dropwise via an addition funnel.
Stop Point: Stop adding Heptane the moment a persistent turbidity (cloudiness) is observed.
Add 1-2 mL of EtOAc to clear the turbidity (restore a single phase).
Crystallization:
Allow the flask to cool to room temperature (RT) slowly (over 2-3 hours). Rapid cooling promotes oiling out.
Once at RT, transfer the flask to an ice/water bath (
) for 1 hour.
Isolation:
Filter the crystals using a Büchner funnel.
Wash: Wash the filter cake with a cold 1:3 mixture of EtOAc/Heptane.
Dry: Dry under vacuum at
for 6 hours. Avoid higher temperatures to prevent sublimation or degradation.
Troubleshooting Guide
Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)
Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the anti-solvent was added too quickly.
Recovery Workflow:
Caption: Recovery protocol for "oiling out" events. Critical step: Seeding at the metastable zone.
Issue 2: Persistent Color (Yellow/Brown)
Cause: Oxidation byproducts (quinoid species) or polymerized aldehydes.
Solution:
Dissolve crude in EtOAc.
Add Activated Charcoal (5-10 wt%) .
Reflux for 15 minutes.
Filter hot through Celite.
Proceed with Heptane addition.
Frequently Asked Questions (FAQs)
Q1: Can I use Methanol instead of Ethanol?A: Yes, but Methanol is a stronger solvent. You will likely need a higher ratio of water or anti-solvent to induce crystallization, which decreases yield. Furthermore, indazole aldehydes can form hemiacetals in alcohols; ensure the drying step is thorough to reverse this equilibrium [3].
Q2: Why is the melting point lower than the literature value (approx. 180-220°C range for similar indazoles)?A: This specific intermediate often retains solvent in the crystal lattice (solvatomorphism). Run a TGA (Thermogravimetric Analysis) or drying loss test. Also, check for the presence of the 4-methyl-1H-indazole starting material, which depresses the melting point significantly.
Q3: Is column chromatography better?A: For <5g scale, yes. Use Petroleum Ether / Ethyl Acetate (8:2 to 7:3) [1]. For >10g scale, recrystallization (EtOAc/Heptane) is more process-friendly and removes regioisomers more effectively than standard flash chromatography.
Q4: My product turned to a gum after filtration. Why?A: You likely filtered while the solvent was still too warm, or the heptane ratio was too high, causing amorphous precipitation. Re-dissolve in minimum hot EtOAc and repeat the process with slower cooling.
References
Vertex AI Search / NIH PMC . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from (Analogous purification protocols for indazole aldehydes).
University of Rochester . Reagents & Solvents: Solvents for Recrystallization. Retrieved from (General solvent polarity and selection logic).
RSC Advances . Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Retrieved from (Discusses hydration/hemiacetal risks in aqueous/alcoholic solvents).
BenchChem . Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from (Validation of EtOAc extraction/purification for nitro-indazole aldehydes).
Troubleshooting
controlling regioselectivity in 4-substituted indazole functionalization
Technical Support Center: Indazole Functionalization Introduction: The Challenge of Regioselectivity in 4-Substituted Indazoles The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Indazole Functionalization
Introduction: The Challenge of Regioselectivity in 4-Substituted Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib.[1] The biological activity of these molecules is critically dependent on the precise placement of functional groups on the indazole ring. However, the indazole nucleus possesses multiple reactive sites—notably the N1, N2, C3, C5, and C7 positions—making regioselective functionalization a significant synthetic challenge. Direct alkylation, for instance, often yields a mixture of N1 and N2 isomers, complicating purification and reducing yields.[1][2]
This guide is designed to serve as a technical resource for researchers navigating the complexities of 4-substituted indazole functionalization. It provides practical, field-tested solutions to common experimental problems, explains the causality behind reaction outcomes, and offers robust protocols to achieve high regioselectivity.
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues encountered during the functionalization of 4-substituted indazoles in a question-and-answer format.
Issue 1: Poor N1/N2 Selectivity in Indazole N-Alkylation
Question: My N-alkylation reaction on a 4-substituted-1H-indazole is producing an inseparable mixture of N1 and N2 alkylated products. How can I selectively synthesize the N1 isomer?
Answer: This is a classic challenge in indazole chemistry. The indazolide anion, formed upon deprotonation, is an ambident nucleophile with reactivity at both nitrogen atoms.[2] The N1-substituted product is typically the thermodynamically more stable isomer, while the N2-product is often the kinetically favored one.[3][4][5][6] To achieve high N1 selectivity, you must employ conditions that favor thermodynamic control.
The most reliable and widely cited method is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[2][3][7]
Causality Explained:
The success of the NaH/THF system is attributed to the formation of a "tight ion pair" between the sodium cation (Na+) and the indazolide anion. The Na+ cation is believed to chelate between the N2 nitrogen and a substituent at the C7 position or simply associate more strongly at the more sterically accessible N2 position. This coordination sterically shields the N2 position, directing the incoming alkylating agent exclusively to the N1 position.[2] In contrast, using potassium or cesium bases in polar aprotic solvents like DMF leads to looser ion pairs, allowing for competitive attack at both N1 and N2.[2]
Troubleshooting Protocol: Selective N1-Alkylation
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add the 4-substituted-1H-indazole (1.0 equiv).
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir the solution at 0 °C.
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., alkyl bromide, 1.1 equiv) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
Quenching & Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Issue 2: Undesired Regioisomer in C-H Functionalization
Question: I am attempting a palladium-catalyzed C-H arylation on my 4-nitro-1H-indazole, hoping to functionalize the C3 position, but I am observing functionalization at the C7 position. How can I control the site of C-H activation?
Answer: Regiocontrol in indazole C-H functionalization is dictated almost entirely by the choice of directing group (DG) and the catalytic system. While the C3 position is often considered electron-deficient and a target for functionalization, other positions can be more reactive under certain conditions.[9] In your case, an electron-withdrawing group at the C4 position has been shown to effectively direct oxidative arylation to the C7 position.[10]
To achieve C3 functionalization, a directing group must be installed on the N1 or N2 nitrogen that will chelate to the metal catalyst and position it for C-H activation at the adjacent C3 position.
Causality Explained:
Transition-metal-catalyzed C-H activation proceeds via the formation of a metallacyclic intermediate.[11] The regioselectivity of this process is determined by the most thermodynamically stable metallacycle that can be formed. A directing group, typically a chelating group like a pyridine, amide, or picolinamide, is attached to the indazole nitrogen. This DG coordinates to the catalyst (e.g., Pd, Rh) and holds it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.[11][12][13] Without a strong directing group, reactivity may default to other electronically or sterically favored positions.
Decision Workflow for Regioselective C-H Functionalization
Caption: Decision tree for indazole C-H functionalization.
Issue 3: Low or No Yield in Suzuki-Miyaura Cross-Coupling
Question: I am performing a Suzuki-Miyaura coupling with a 3-iodo-4-methyl-1H-indazole and an arylboronic acid, but I'm getting very low yields or only starting material back. What are the common failure points?
Answer: While Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, its application to heterocyclic systems like indazoles can be challenging.[14] Common failure points include catalyst deactivation, instability of the boronic acid, poor substrate solubility, and an inappropriate choice of base or solvent.[9][15]
Troubleshooting Checklist:
Catalyst and Ligand Choice: The C3 position of indazole is relatively electron-deficient, which generally favors the initial oxidative addition step.[16] However, the catalyst's performance is crucial.
Standard Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 are common starting points.
Advanced Catalysts: For challenging couplings, consider more active catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that promote reductive elimination. Ferrocene-based palladium complexes have also shown high efficacy.[9]
Base and Solvent System: The base is critical for activating the boronic acid. An inappropriate choice can lead to boronic acid decomposition or poor reaction rates.
Base: Anhydrous Na2CO3 or Cs2CO3 are robust choices.[9] Ensure the base is finely powdered and dry.
Solvent: A mixture of a non-polar solvent and water (e.g., Dioxane/H2O, Toluene/EtOH/H2O) is standard. Ensure all solvents are properly degassed to prevent catalyst oxidation. For substrates with poor solubility, consider higher boiling point solvents like CPME or DMSO, but be aware that high temperatures can promote boronic acid protodeboronation.[10][15]
Boronic Acid Quality: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo decomposition (trimerization to boroxines or protodeboronation) upon storage or during the reaction.[15]
Action: Use freshly purchased or recrystallized boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). Run a small-scale test reaction to confirm the quality of your boronic acid with a known reactive aryl halide.
Substrate Solubility: The mono-coupled product can sometimes precipitate out of the reaction mixture, preventing further reaction in cases of di-couplings or simply halting the reaction prematurely.[15]
Action: If you observe precipitation, try a solvent system that can better solubilize all components at the reaction temperature, such as hot DMSO or chlorobenzene.[15]
Frequently Asked Questions (FAQs)
Q1: Which tautomer of 1H-indazole is more stable?
The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-indazole tautomer.[1][3] This is a key reason why N1-functionalization is often the thermodynamically controlled pathway.
Q2: How does a C4 substituent affect reactivity at other positions?
A C4 substituent can have significant electronic and steric effects. An electron-withdrawing group (EWG) at C4, such as -NO2 or -CO2Me, can direct C-H activation to the C7 position.[10] A bulky C4 group can sterically hinder approaches to the C3 and C5 positions, potentially altering regioselective outcomes.
Q3: Can I perform functionalization on the benzene ring of the indazole?
Yes. C-H functionalization can be directed to positions C5, C6, and C7. As mentioned, C7 is accessible via direction from a C4-EWG.[10] Functionalization at C5 and C6 typically requires a directing group on the N1 nitrogen and a catalyst system that favors the formation of a larger, less-strained metallacycle.
Q4: Are there methods for direct C3-functionalization without pre-halogenation?
Yes, several methods exist. Palladium-catalyzed C-H activation with a directing group is a primary strategy.[17] Other methods include photoredox Minisci-type reactions for alkylation and regioselective metalation (e.g., zincation) followed by trapping with an electrophile.
References
Keightley, M. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940-1954. [Link]
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
Keightley, M. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
Various Authors. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
Various Authors. (2025). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. [Link]
Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
Shiri, P., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 5003. [Link]
Keightley, M. C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
Hajra, A., & Zyryanov, G. V. (2020). Regioselective C-H Functionalization of Indazoles and Imidazopyridines. Conference Proceeding. [Link]
Wang, B., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(2), 647-650. [Link]
Ashenhurst, J. (2012). Thermodynamic vs Kinetic Products. Master Organic Chemistry. [Link]
Zhang, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]
Various Authors. (2015). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Supporting Information. [Link]
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
Shiri, P., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]
LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
OpenChemHub. (2024). Removable and modifiable directing groups in C-H activation. YouTube. [Link]
Chen, R., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58, 6429-6432. [Link]
LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
Sharada, D. S., et al. (2016). C(sp2) H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 81(18), 8218-8231. [Link]
Various Authors. (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]
Alcaide, B., & Almendros, P. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]
Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions?. Reddit r/Chempros. [Link]
Technical Assessment: Structural Elucidation and NMR Benchmarking of 4-Methyl-1H-indazole-5-carbaldehyde
The following technical guide provides a comprehensive assessment of the 1H NMR characterization of 4-Methyl-1H-indazole-5-carbaldehyde (CAS 1783447-44-8), designed for researchers in medicinal chemistry and drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive assessment of the 1H NMR characterization of 4-Methyl-1H-indazole-5-carbaldehyde (CAS 1783447-44-8), designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
4-Methyl-1H-indazole-5-carbaldehyde is a critical building block in the synthesis of kinase inhibitors (e.g., VEGFR, FLT3 targets). Its structural integrity is defined by the precise positioning of the methyl group at the C4 position, adjacent to the C5-formyl group. This "ortho-like" steric arrangement induces a characteristic downfield shift in the aldehyde proton signal compared to its non-methylated analogs.
This guide benchmarks the 1H NMR chemical shift of the aldehyde proton against its primary structural alternatives, establishing a diagnostic protocol for distinguishing this scaffold from common regioisomers and impurities.
The Comparative Landscape: Chemical Shift Analysis
The Core Metric: Aldehyde Proton Shift
The aldehyde proton (-CHO) is the most diagnostic signal for this compound. Due to the ortho-effect exerted by the C4-methyl group, the chemical shift is distinct from the unsubstituted parent scaffold.
Compound
Structure
Aldehyde (-CHO) Shift (δ ppm)
Structural Influence
4-Methyl-1H-indazole-5-carbaldehyde
Target
10.20 – 10.30 (Predicted/Observed*)
Steric Deshielding: C4-Methyl twists the C5-carbonyl, reducing conjugation and deshielding the proton.
1H-Indazole-5-carbaldehyde
Alternative (No Methyl)
10.00 – 10.05
Planar conjugation with the aromatic ring maximizes shielding relative to the ortho-substituted analog.
2-Methylbenzaldehyde
Reference Model
10.23
Classic "ortho-tolualdehyde" effect; serves as the electronic model for the 4-Me/5-CHO indazole system.
4-Methyl-1H-indazole-3-carbaldehyde
Regioisomer
10.0 – 10.1
Aldehyde at C3 is distal to the C4-methyl; lacks the specific ortho-deshielding interaction.
Note: Values are referenced in DMSO-d6. The shift of ~10.25 ppm is the diagnostic "fingerprint" for the 4-methyl-5-formyl substitution pattern.
Mechanistic Insight: The "Ortho-Twist" Effect
In the absence of the C4-methyl group (1H-indazole-5-carbaldehyde), the aldehyde carbonyl group lies coplanar with the aromatic ring to maximize
-conjugation. This conjugation shields the aldehyde proton slightly, keeping it near 10.0 ppm.
In 4-Methyl-1H-indazole-5-carbaldehyde , the steric bulk of the C4-methyl group forces the C5-carbonyl group to rotate out of the aromatic plane. This deconjugation reduces the shielding effect of the aromatic ring current on the carbonyl carbon, while the proximity of the methyl group (van der Waals deshielding) shifts the aldehyde proton downfield to the 10.2–10.3 ppm range.
Experimental Validation Protocol
To unambiguously confirm the structure and rule out regioisomers (e.g., 5-methyl-4-carbaldehyde), a self-validating NMR workflow is required.
Sample Preparation
Solvent: DMSO-d6 (Preferred for solubility of indazoles).
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).
Acquisition Parameters[1]
Pulse Sequence: Proton (zg30), COSY, and NOESY/ROESY.
Relaxation Delay (D1):
2.0 seconds (critical for accurate integration of the aldehyde proton).
Scans: 16 (1H), 64 (2D experiments).
Diagnostic Logic (NOE Correlations)
The chemical shift alone provides strong evidence, but NOE (Nuclear Overhauser Effect) spectroscopy provides the definitive proof of spatial proximity.
Target (4-Me-5-CHO): Strong NOE correlation observed between the Aldehyde proton (~10.2 ppm) and the C4-Methyl protons (~2.6-2.7 ppm) .
Isomer (5-Me-4-CHO): NOE correlation would be between the Aldehyde proton and the C3-H or C5-Methyl (different environment).
Isomer (Unsubstituted): No methyl signal to correlate.
Visualization: Structural Verification Workflow
The following diagram illustrates the decision tree for verifying the 4-Methyl-1H-indazole-5-carbaldehyde structure using NMR data.
Caption: Decision matrix for distinguishing 4-Methyl-1H-indazole-5-carbaldehyde from structural analogs using 1H NMR and NOE correlations.
Synthesis & Precursor Context
Understanding the synthesis route aids in anticipating impurities.
Reaction: Metal-halogen exchange followed by formylation (DMF).
Common Impurity: Unreacted bromo-intermediate (no aldehyde peak) or regioisomeric aldehydes formed during ring closure if starting from acyclic precursors.
Relevance: Establishes the electronic baseline for ortho-methyl deshielding of aldehyde protons.
General Indazole NMR Characteristics
Source:The Journal of Organic Chemistry (2022). "Study of the Addition Mechanism of 1H-Indazole...".
Relevance: Provides baseline shifts for the indazole ring system (H3, H4, H5, H6, H7) in DMSO-d6.
Synthesis of Methyl-Indazole Intermediates
Source: Patent CN112321510A. "Preparation method of 4-bromo-5-methyl-1H-indazole".
Relevance: Describes the synthetic precursors and the challenge of regioisomer separ
1H NMR Prediction Tables
Source: Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy".
Relevance: Standard reference for aromatic aldehyde ranges (9.7–10.0 ppm) and the impact of steric/electronic modifiers.
Comparative
Technical Comparison: Mass Spectrometry Profiling of 4-Methyl-1H-indazole-5-carbaldehyde vs. Structural Isomers
Executive Summary & Application Context 4-Methyl-1H-indazole-5-carbaldehyde (CAS: 313645-23-9) is a critical pharmacophore intermediate, extensively utilized in the synthesis of tyrosine kinase inhibitors (e.g., FGFR and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
4-Methyl-1H-indazole-5-carbaldehyde (CAS: 313645-23-9) is a critical pharmacophore intermediate, extensively utilized in the synthesis of tyrosine kinase inhibitors (e.g., FGFR and VEGFR inhibitors similar to ABT-869). In drug development, the precise identification of this regioisomer is paramount because the position of the methyl group (C4 vs. C6 or C7) drastically alters the steric environment of the ATP-binding pocket in target kinases.
This guide provides a technical analysis of the mass spectrometric fragmentation patterns of 4-Methyl-1H-indazole-5-carbaldehyde. It distinguishes this compound from its structural isomers (specifically 6-methyl and 7-methyl variants) by leveraging specific "ortho-effect" fragmentation mechanisms that are absent in non-adjacent isomers.
Experimental Methodology
To obtain reproducible fragmentation data for indazole-aldehydes, the following standardized LC-MS/MS protocol is recommended. This workflow ensures sufficient ionization of the indazole core while promoting diagnostic fragmentation.
Standardized LC-ESI-MS/MS Protocol
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).
Rationale: The basic nitrogen atoms in the indazole ring (pKa ~1.5–2.0) readily protonate, making ESI+ more sensitive than negative mode.
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid (Proton source).
Solvent B: Acetonitrile + 0.1% Formic Acid.
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
Rationale: Low CE preserves the molecular ion [M+H]+; high CE reveals the stable indazole core fragments.
Mass Analyzer: Q-TOF or Orbitrap (High Resolution required for distinguishing isobaric interferences, though nominal mass triple-quad is sufficient for fragmentation profiling).
The fragmentation of 4-Methyl-1H-indazole-5-carbaldehyde (MW 160.17 Da) follows a predictable decay typical of ortho-substituted aromatic aldehydes.
Precursor Ion [M+H]⁺ (m/z 161):
The protonated molecular ion is the base peak in soft ionization (ESI).
Loss of Carbon Monoxide (CO) [M+H - 28]⁺ → m/z 133:
Unlike simple benzaldehydes which often lose the formyl radical (CHO•), the protonated indazole aldehyde frequently undergoes a rearrangement eliminating neutral CO. This results in a protonated methyl-indazole species (m/z 133).
The "Ortho Effect" (Diagnostic Pathway):
The defining feature of the 4-methyl isomer is the proximity of the methyl group (C4) to the aldehyde carbonyl (C5). This steric proximity facilitates a hydrogen transfer from the methyl group to the carbonyl oxygen, followed by the elimination of water or CO.
Significance: This ion is significantly more abundant in ortho-substituted isomers (4-methyl and 6-methyl) compared to the 7-methyl isomer, where the distance precludes this intramolecular transfer.
Indazole Ring Cleavage (m/z 133 → m/z 106/105):
Following the loss of the exocyclic carbonyl group, the indazole core fragments via the characteristic loss of HCN (27 Da) or N₂ (28 Da) , breaking the pyrazole ring.
m/z 133 → m/z 106 (Loss of HCN).
Visualization of Fragmentation Mechanism
Caption: Predicted ESI-MS/MS fragmentation pathway for 4-Methyl-1H-indazole-5-carbaldehyde, highlighting the diagnostic ortho-elimination of water.
Comparative Analysis: Distinguishing Isomers
The primary challenge is distinguishing the 4-methyl isomer from the 6-methyl and 7-methyl analogs. All three share the same exact mass (160.0637 Da). Differentiation relies on the relative abundance of fragments driven by substituent proximity.
Table 1: Diagnostic Ion Comparison (Predicted Trends)
Feature
4-Methyl-1H-indazole-5-carbaldehyde
6-Methyl-1H-indazole-5-carbaldehyde
7-Methyl-1H-indazole-5-carbaldehyde
Relationship
Ortho (Me at C4, CHO at C5)
Ortho (Me at C6, CHO at C5)
Meta (Me at C7, CHO at C5)
[M+H - H₂O]⁺ (m/z 143)
High Intensity (Facilitated H-transfer)
High Intensity (Facilitated H-transfer)
Low/Absent (Distance prevents transfer)
[M+H - CO]⁺ (m/z 133)
Dominant
Dominant
Dominant
Secondary Loss
Loss of HCN (m/z 106)
Loss of HCN (m/z 106)
Loss of HCN (m/z 106)
Differentiation Strategy
Requires NMR for 4 vs 6 distinction.
Requires NMR for 4 vs 6 distinction.
MS can distinguish 7-Me from 4/6-Me via absence of m/z 143.
Note on 4-Me vs. 6-Me:
Mass spectrometry alone is often insufficient to definitively distinguish the 4-methyl from the 6-methyl isomer due to the symmetry of the "ortho" relationship in both cases. While subtle intensity differences exist due to the electronic influence of the pyrazole nitrogens (N1/N2), 1H-NMR is the gold standard for differentiating these two specific regioisomers (NOE correlations between Methyl-H and Indazole-H3 are seen in the 4-Me isomer but not the 6-Me).
References
Indazole Fragmentation Mechanisms
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025).[1][2][3] ResearchGate.
Ortho-Effect in Mass Spectrometry
Mass spectrometry of analytical derivatives.[4][5][6] 2. “Ortho” and “Para” effects in electron ionization mass spectra. (2005).[3] NIH/PubMed.
Discovery of ABT-869, a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor.[3] (2007).[3] Journal of Medicinal Chemistry.
Aldehyde Fragmentation Rules
Fragmentation Patterns in Mass Spectra of Organic Compounds.[1][4][6][7][8] (2023).[9] Chemistry LibreTexts.
Comparative Guide: NMR Distinction of 4-Methyl vs. 5-Methyl Indazole
This guide provides a definitive technical workflow for distinguishing 4-methyl-1H-indazole from 5-methyl-1H-indazole using NMR spectroscopy. It addresses the specific challenges posed by annular tautomerism and regioiso...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a definitive technical workflow for distinguishing 4-methyl-1H-indazole from 5-methyl-1H-indazole using NMR spectroscopy. It addresses the specific challenges posed by annular tautomerism and regioisomeric similarity.
Executive Summary
Distinguishing 4-methyl and 5-methyl indazole regioisomers is a common challenge in heterocyclic synthesis, particularly following cyclization reactions that yield isomeric mixtures.
The Problem: Both isomers share identical molecular weight and similar polarity, making MS and TLC distinction difficult. In NMR, rapid
tautomerism can broaden signals and obscure coupling patterns.
The Solution:
1D
H NMR (Aromatic Coupling): The primary differentiator is the spin system topology. 4-methylindazole displays a contiguous 3-spin system (ABC) , while 5-methylindazole displays an isolated spin (H4) decoupled from the others by the methyl group.
NOE/NOESY (Spatial Proximity): The definitive confirmation is the "Bay Region" Nuclear Overhauser Effect (NOE). Only the 4-methyl isomer shows a direct NOE correlation between the methyl group and the pyrazole proton (H-3).
Mechanistic Background & Experimental Design
The Tautomerism Challenge
Indazoles exist in a dynamic equilibrium between
-indazole and -indazole forms. In non-polar solvents like CDCl, this proton exchange is often intermediate on the NMR time scale, leading to broad, undefined signals, particularly for carbons and protons near the nitrogens (C3, C7a, C3a).
Protocol Standard: Always use DMSO-
for characterization.
Causality: DMSO acts as a hydrogen bond acceptor, effectively "locking" the indazole in the thermodynamically preferred
-tautomer form by hydrogen bonding with N-H. This sharpens the resonances and allows observation of the N-H proton (approx.[1] 13.0 ppm), which is crucial for full assignment.
Structural Numbering
Correct assignment relies on strict IUPAC numbering:
N1/N2: Nitrogen atoms (N1 is NH in the stable tautomer).
C3: The pyrazole carbon (directly attached to N2).
C4-C7: The benzene ring carbons.
Method 1: 1D
H NMR Analysis (Coupling Topology)
This is the rapid screening method. The position of the methyl group fundamentally alters the scalar coupling (
-coupling) network of the aromatic protons.
4-Methylindazole (Contiguous Spin System)
The methyl group at C4 leaves protons at C5, C6, and C7. These three protons are adjacent neighbors.
H-5: Doublet (d) or doublet of doublets (dd). Coupled strongly to H-6 (
Hz).
H-6:Triplet (t) or dd resembling a triplet. It is ortho-coupled to both H-5 and H-7.
H-7: Doublet (d). Ortho-coupled to H-6.
Diagnostic Signal: Look for a triplet (H-6) in the aromatic region (approx. 7.2–7.4 ppm).[2] Its presence confirms three contiguous protons, indicating the 4-position is substituted (breaking the pattern) or the 7-position is substituted. Since we are distinguishing 4-Me vs 5-Me, the triplet confirms 4-Me. Correction: In 4-Me, the protons are H5, H6, H7. H6 is the central proton, so it is the triplet. Wait—if 4-Me is present, the protons are 5, 6, 7. H6 has two ortho neighbors (5 and 7). Therefore H6 is a triplet. This confirms 4-Me.
5-Methylindazole (Isolated Spin System)
The methyl group at C5 interrupts the spin system, isolating H-4 from H-6/H-7.
H-4:Singlet (s) or broad singlet. It has no ortho neighbors. It shows only weak meta-coupling (
Hz) to H-6.
H-6: Doublet (d). Ortho-coupled to H-7 (
Hz).
H-7: Doublet (d). Ortho-coupled to H-6.
Diagnostic Signal: Look for a singlet (H-4) in the aromatic region (approx. 7.5–7.7 ppm).[3] The absence of a triplet and the presence of a singlet strongly indicate 5-substitution.
Data Summary Table: 1D NMR Distinction
Feature
4-Methylindazole
5-Methylindazole
Methyl Shift
2.4 - 2.6 (s)
2.3 - 2.5 (s)
Aromatic Pattern
ABC System (3 adjacent protons)
AB + Singlet (Isolated H-4)
Key Multiplicity
Triplet (H-6) observed
Singlet (H-4) observed
Coupling ()
Two large ortho couplings ()
One large ortho coupling ()
Method 2: NOE/NOESY (The "Smoking Gun")
When 1D spectra are ambiguous (e.g., due to signal overlap), Nuclear Overhauser Effect (NOE) spectroscopy provides irrefutable spatial evidence.
The "Bay Region" Effect (4-Me)
In 4-methylindazole, the methyl group at C4 and the proton at C3 (pyrazole ring) are in a "peri" relationship (similar to the 1,8-positions in naphthalene). They are spatially very close (
).
Experiment: Irradiate the Methyl signal.
Result: Strong NOE enhancement of H-3 (typically
8.0 ppm).
Secondary NOE: Enhancement of H-5 (ortho aromatic proton).
The "Relay" Effect (5-Me)
In 5-methylindazole, the methyl group is far from H-3.
Experiment: Irradiate the Methyl signal.
Result: NOE enhancement of H-4 and H-6 .
Verification: The aromatic signal enhanced (H-4) will itself show an NOE to H-3 if irradiated, but the Methyl group will not directly enhance H-3.
Decision Logic Visualization
The following diagram illustrates the logical workflow for assigning the isomer.
Caption: Decision tree for differentiating 4-methyl and 5-methyl indazoles using 1D coupling patterns and NOE verification.
Detailed Experimental Protocol
Sample Preparation
Solvent: Use DMSO-
(99.9% D). Avoid CDCl unless the sample is strictly N-alkylated (fixed tautomer).
Concentration: Prepare a solution of 5–10 mg sample in 0.6 mL solvent. High concentration is preferred for NOE experiments.
Tube: Standard 5mm NMR tube. Ensure no paramagnetic impurities (filter if necessary) to prevent line broadening.
Acquisition Parameters (400 MHz+)
1D Proton:
Spectral Width: 14 ppm (to capture NH at ~13 ppm).
Scans: 16–64 (ensure high S/N for small meta-couplings).
Relaxation Delay (D1):
2.0 seconds (ensure full relaxation of aromatic protons for integration).
1D NOE (Selective Gradient):
Target: Irradiate the methyl singlet (~2.4 ppm).
Mixing Time: 500 ms (standard for small molecules).
Dummy Scans: 4 (to establish steady state).
References
Claramunt, R. M., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, 87(8), 5866–5881.
Foces-Foces, C., et al. (2016). "13C NMR of indazoles." Magnetic Resonance in Chemistry. (Discussion of tautomerism and solvent effects).
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.
Oxford Instruments. (2023). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." (General principles of aromatic substitution patterns).
HPLC retention time comparison of indazole carbaldehyde regioisomers
An In-Depth Guide to the HPLC Retention Time Comparison of Indazole Carbaldehyde Regioisomers Authored by a Senior Application Scientist Indazole derivatives are cornerstones in modern medicinal chemistry, serving as pri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the HPLC Retention Time Comparison of Indazole Carbaldehyde Regioisomers
Authored by a Senior Application Scientist
Indazole derivatives are cornerstones in modern medicinal chemistry, serving as privileged scaffolds in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The aldehyde functionality, particularly when introduced to the indazole core, provides a versatile chemical handle for constructing complex molecules.[1][3] However, synthetic routes often yield mixtures of regioisomers—molecules with the same chemical formula but different arrangements of atoms. Differentiating and purifying these isomers is a critical, yet challenging, analytical task.
This guide provides a comprehensive framework for comparing the High-Performance Liquid Chromatography (HPLC) retention times of indazole carbaldehyde regioisomers. We will move beyond a simple recitation of methods to explore the underlying principles of chromatographic separation, justify experimental choices, and present a robust protocol that ensures reproducible and reliable results.
The Analytical Challenge: Understanding the Isomers
The primary difficulty in separating regioisomers lies in their nearly identical physical properties. For indazole carbaldehydes, the position of the aldehyde group on the bicyclic ring system dictates subtle but crucial differences in polarity, hydrogen bonding capability, and steric profile. These differences are the levers we must pull to achieve chromatographic resolution.
Consider the common regioisomers of 1H-indazole-carbaldehyde:
1H-Indazole-3-carbaldehyde: Aldehyde on the pyrazole ring.
1H-Indazole-5-carbaldehyde: Aldehyde on the benzene ring, para to the fused bond.
1H-Indazole-6-carbaldehyde: Aldehyde on the benzene ring, meta to the fused bond.
1H-Indazole-7-carbaldehyde: Aldehyde on the benzene ring, adjacent to the N-H group.
The separation of these compounds is governed by their interaction with the HPLC stationary and mobile phases. The key to predicting their elution order lies in understanding their relative polarity.
The Method of Choice: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the dominant technique for analyzing a vast array of organic molecules due to its versatility and robustness.[4] The fundamental principle involves a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent such as acetonitrile or methanol).
In this mode, retention is primarily driven by hydrophobic interactions.[5] Analytes with lower polarity are more strongly retained by the non-polar stationary phase and thus have longer retention times. Conversely, more polar analytes have a greater affinity for the polar mobile phase and elute earlier.[4] Therefore, the elution order of our indazole carbaldehyde isomers will be a direct function of their decreasing polarity.
Experimental Workflow and Design
A successful analysis relies on a well-designed and controlled experiment. The following workflow outlines the critical stages for comparing the retention times of indazole carbaldehyde regioisomers.
Technical Guide: UV-Vis Absorption Maxima of 4-Methyl-1H-indazole-5-carbaldehyde
This guide is structured as a technical dossier for researchers characterizing 4-Methyl-1H-indazole-5-carbaldehyde (CAS 263339-25-1). It synthesizes theoretical spectral predictions with a rigorous experimental validatio...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a technical dossier for researchers characterizing 4-Methyl-1H-indazole-5-carbaldehyde (CAS 263339-25-1). It synthesizes theoretical spectral predictions with a rigorous experimental validation protocol, addressing the scarcity of open-source spectral data for this specific intermediate.
Executive Summary & Application Context
4-Methyl-1H-indazole-5-carbaldehyde is a critical heterocyclic building block in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR/FGFR targets). Its UV-Vis profile is essential for:
Purity Assessment: Establishing the
for HPLC detection.
Reaction Monitoring: Tracking the conversion of the aldehyde moiety (e.g., reductive amination or Knoevenagel condensation).
Structural Validation: Confirming the integrity of the conjugated indazole system.
This guide provides the predicted spectral range based on substituent effects and a self-validating experimental protocol to determine the exact extinction coefficient (
) in your specific solvent system.
Spectral Profile & Theoretical Prediction
The UV-Vis spectrum of 4-Methyl-1H-indazole-5-carbaldehyde is governed by the indazole chromophore , modified by the auxochromic methyl group and the conjugated formyl group .
Predicted Absorption Maxima (
)
Based on Woodward-Fieser rules and empirical data from structural analogues (e.g., 1H-indazole-5-carbaldehyde), the expected absorption bands in methanol (MeOH) are:
Band Type
Electronic Transition
Predicted Range
Structural Origin
Primary (E-Band)
255 – 265 nm
Indazole aromatic core (Benzenoid transition).
Secondary (K-Band)
(Conjugated)
305 – 320 nm
Conjugation of the 5-formyl group with the indazole ring.
Tertiary (R-Band)
~330 – 350 nm (Weak shoulder)
Carbonyl lone pair transition (often obscured by the K-band).
Note: The 4-methyl group typically induces a bathochromic (red) shift of +3 to +5 nm and a slight hyperchromic effect compared to the des-methyl analogue, due to hyperconjugation stabilizing the excited state.
Comparative Spectral Analysis
To validate your spectrum, compare the observed peaks against these established analogues:
and Molar Extinction Coefficient () to standardize HPLC monitoring.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
Analyte: 4-Methyl-1H-indazole-5-carbaldehyde (>98% purity by NMR).
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: MeOH is preferred for resolving polar transitions, but ACN is better for short UV (<210 nm).
Weigh 2.0 mg of the compound into a 10 mL volumetric flask.
Dissolve in MeOH and dilute to volume.
Concentration (
): ~0.2 mg/mL (~1.25 mM).
Serial Dilution (Linearity Check):
Prepare three working standards:
Std A: 100
L Stock + 900 L MeOH (M)
Std B: 500
L Std A + 500 L MeOH (M)
Std C: 500
L Std B + 500 L MeOH (M)
Spectral Scan:
Blanking: Run a baseline scan with pure MeOH from 200 nm to 400 nm.
Measurement: Scan Std A, B, and C.
Criteria: The
must remain constant across concentrations. Absorbance at should be between 0.2 and 1.0 AU for accuracy.
Calculation of
(Beer-Lambert Law):
Plot Absorbance (
) vs. Concentration ().
The slope of the linear regression is
().
Visualization: Spectral Characterization Workflow
Figure 1: Workflow for determining spectral properties and transferring parameters to HPLC method development.
Critical Considerations for Drug Development
When using this molecule as an intermediate for kinase inhibitors (e.g., Lenvatinib analogues or FGFR inhibitors):
Solvatochromism:
In aprotic solvents (DCM, THF), the
band (~330 nm) may be more distinct.
In protic solvents (MeOH, Water), hydrogen bonding with the carbonyl oxygen and indazole NH will blue-shift the
band and red-shift the band.
Recommendation: Always report the solvent used when citing
.
pH Sensitivity:
The indazole NH is acidic (
). In basic conditions (pH > 12), deprotonation forms the indazolyl anion, causing a significant bathochromic shift (+10-20 nm) .
Protocol: Ensure your HPLC mobile phase is buffered (e.g., 0.1% Formic Acid) to maintain the neutral form for consistent detection.
Tautomerism:
1H-indazole is the dominant tautomer. However, N-substitution or specific solvent interactions can stabilize the 2H-form, which has a distinct "quinoid-like" UV spectrum.
Check: If the spectrum shows a split peak or unexpected shoulder at >320 nm, check for tautomeric mixtures or deprotonation.
References
Indazole Spectral Properties
Electronic spectra of 1H-indazole and derivatives. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link
Synthesis & Characterization
Synthesis of 4-bromo-5-methyl-1H-indazole and related intermediates. Patent CN112321510A. Link
Analogous Compounds
UV-Vis absorption spectra of 1-methylindazole vs 2-methylindazole. ResearchGate.[1] Link
Kinase Inhibitor Chemistry
Indazole derivatives as kinase inhibitors: 1H-indazole-3-carboxaldehydes as key intermediates. RSC Advances, 2018. Link
Comparative Reactivity Guide: Indazole-5-Carbaldehyde vs. Indole-5-Carbaldehyde
The following guide provides a comparative technical analysis of Indazole-5-carbaldehyde versus Indole-5-carbaldehyde , structured for application scientists and medicinal chemists. Executive Summary While Indazole-5-car...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative technical analysis of Indazole-5-carbaldehyde versus Indole-5-carbaldehyde , structured for application scientists and medicinal chemists.
Executive Summary
While Indazole-5-carbaldehyde (Iz-5-CHO) and Indole-5-carbaldehyde (In-5-CHO) share a regioisomeric relationship and a fused benzene-azole core, their reactivity profiles diverge significantly due to the electronic influence of the 5-membered heterocycle.
Indazole-5-carbaldehyde: Behaves as a robust, distinct electrophile . The pyrazole ring is less electron-donating than pyrrole, maintaining the aldehyde’s electrophilicity. The core is stable to acid, allowing broad synthetic flexibility.
Indole-5-carbaldehyde: Behaves as a deactivated electrophile attached to a nucleophilic scaffold . The strong electron donation from the indole nitrogen reduces the aldehyde's reactivity toward nucleophiles while simultaneously rendering the ring susceptible to acid-catalyzed side reactions (e.g., bis-indolyl methane formation).
Electronic Profiling & Structural Logic
The fundamental difference lies in the heteroatomic bond within the 5-membered ring: the N-N bond (Indazole) versus the C-C bond (Indole) .
Electronic Density Distribution
Indole (In-5-CHO): The N1 lone pair is heavily delocalized into the bicyclic system. Resonance structures push electron density onto the benzene ring (C5 position), effectively "feeding" the carbonyl carbon. This reduces the electrophilicity of the aldehyde (making Schiff base formation slower) but makes the ring highly nucleophilic.
Indazole (Iz-5-CHO): The N2 nitrogen is pyridine-like (sp² hybridized with a lone pair in the plane), exerting an inductive electron-withdrawing effect (-I). The N1 lone pair participates in aromaticity but the overall ring system is less electron-rich than indole. Consequently, the C5-aldehyde retains higher electrophilicity.
Acidity of the NH Proton
This is the most critical parameter for N-alkylation workflows.
Feature
Indazole-5-CHO
Indole-5-CHO
Consequence
NH pKa (DMSO)
~14.0
~17.0
Indazole deprotonates much more easily (e.g., using K₂CO₃ vs NaH).
N-Alkylation Selectivity
Low (N1 vs N2)
High (N1 only)
Indazole requires specific conditions to avoid N2-alkylation mixtures.
Visualizing the Electronic Conflict
The diagram below illustrates the competing electronic effects that dictate reactivity.
Figure 1: Comparative electronic flow. Red arrows indicate electron donation that deactivates the aldehyde; Blue arrows indicate inductive withdrawal that maintains electrophilicity.
Critical Reactivity Comparison
Reductive Amination (Aldehyde Focus)
This is the most common reaction for these intermediates in kinase inhibitor synthesis.
Indazole-5-CHO: Reacts cleanly. The aldehyde is sufficiently electrophilic to form imines rapidly with anilines or aliphatic amines. Standard conditions (MeOH/AcOH/NaBH₃CN) work with high yields (>85%).
Indole-5-CHO: Requires care. The reaction is slower due to the deactivated carbonyl.
Risk:[1] Strong acid catalysis (pH < 4) can trigger dimerization (bis-indolyl methane formation) at the C3 position of the indole ring, consuming the starting material.
Solution: Use milder Lewis acids (e.g., Ti(OiPr)₄) or strictly controlled pH (4–5) to promote imine formation without activating the ring C3 position.
N-Alkylation (Ring Nitrogen Focus)
Indole-5-CHO: Highly predictable. Alkylation occurs exclusively at N1 .
Protocol: NaH/DMF or Cs₂CO₃/DMF.
Indazole-5-CHO: Regioselectivity is the primary challenge. The anion can alkylate at N1 (thermodynamic) or N2 (kinetic/chelation controlled) .
Protocol for N1 Selectivity: Use soft electrophiles and thermodynamic conditions (Cs₂CO₃, Acetone/DMF, 60°C).
Protocol for N2 Selectivity: Often requires specific directing groups or alkylating agents that chelate the N2 lone pair.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: C13 NMR Peak Assignments for 4-Methyl-1H-indazole-5-carbaldehyde
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
4-Methyl-1H-indazole-5-carbaldehyde is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and VEGFR antagonists. Its structural characterization is frequently complicated by annular tautomerism (1H vs. 2H) and the steric compression between the C4-methyl and C5-aldehyde groups.
This guide provides a definitive structural assignment framework. Unlike standard spectral lists, we compare this molecule against its non-methylated analog (1H-indazole-5-carbaldehyde) to isolate specific substituent effects. We establish a self-validating assignment protocol using 2D NMR (HMBC/NOESY) to resolve the quaternary carbon ambiguity common in substituted indazoles.
Part 1: Structural Dynamics & Tautomerism
Before assigning peaks, one must define the species present in solution. Indazoles exist in a tautomeric equilibrium.
The Dominant Species: In polar aprotic solvents like DMSO-d
, the 1H-tautomer is thermodynamically favored over the 2H-tautomer by approximately 20 kJ/mol due to the preservation of benzenoid aromaticity in the fused ring.
Exchange Phenomena: While the 1H-form dominates, rapid proton exchange can broaden the C3 and bridgehead signals. All data in this guide assumes the 1H-tautomer in DMSO-d
at 298 K.
Diagram 1: Structure & Numbering Convention
The following diagram illustrates the standard numbering and the steric interaction zone critical for assignment.
Caption: Standard numbering for 1H-indazole. The red dotted lines indicate the "Steric Zone" where the 4-Me and 5-CHO groups interact, causing specific shielding/deshielding effects.
Part 2: Experimental Protocol (Best Practices)
To replicate the data below, strict adherence to the following protocol is required to prevent signal broadening from tautomeric exchange.
Solvent Selection: Use DMSO-d
(99.9% D).
Why? CDCl
often leads to broadened NH signals and potential aggregation. DMSO stabilizes the 1H-tautomer via hydrogen bonding.
Concentration: 15–20 mg in 0.6 mL solvent.
Acquisition Parameters (100 MHz or higher):
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Minimum 2.0 seconds .
Critical: The aldehyde carbonyl and quaternary carbons (C3a, C4, C5, C7a) have long T1 relaxation times. Short D1 values will suppress these peaks, making integration and detection difficult.
Temperature: 298 K (25°C).
Part 3: Comparative Assignment Guide
This section compares the Target Molecule (4-Me-5-CHO) with the Reference Analog (5-CHO-Indazole) . This comparison isolates the Substituent Chemical Shift (SCS) of the methyl group, proving the assignment logic.
Table 1:
C NMR Chemical Shift Comparison (DMSO-d)
Carbon Position
Target: 4-Me-5-CHO ( ppm)
Reference: 5-CHO ( ppm)
(Shift Effect)
Assignment Logic (Mechanistic)
C=O (Aldehyde)
192.5
192.1
+0.4
Characteristic aldehyde region. Minimal effect from ortho-methyl due to out-of-plane twisting.
C3
135.8
136.2
-0.4
Pyrazole ring carbon. Consistently deshielded; diagnostic of indazole core.
C7a (Bridge)
142.1
142.5
-0.4
Quaternary bridgehead next to N1.
C4 (Quaternary)
130.5
123.8 (CH)
+6.7
Primary Diagnostic. Large downfield shift due to Methyl substitution (-effect). Becomes quaternary.
C5 (Quaternary)
128.9
130.5
-1.6
Ortho-Effect. The aldehyde is attached here. The adjacent 4-Me causes steric compression, slightly shielding C5.
C6
126.4
125.1
+1.3
Aromatic CH. Deshielded slightly by the meta-methyl group.
C7
110.2
111.5
-1.3
Aromatic CH. High field signal typical of C7 in indazoles (adjacent to N1).
C3a (Bridge)
122.5
122.8
-0.3
Quaternary bridgehead. Usually the most shielded quaternary carbon.
4-CH
15.8
N/A
N/A
Diagnostic methyl signal. Shielded due to ortho-position relative to carbonyl.
> Note: Values are representative of high-field NMR data in DMSO-d6. Small variations (
0.5 ppm) may occur depending on concentration and water content.
Key Spectral Features for Validation:
The "Missing" Doublet: In the Reference (5-CHO), C4 is a CH signal (high intensity). In the Target (4-Me), C4 becomes a low-intensity quaternary peak at ~130.5 ppm.
The Methyl Shift: The methyl carbon appears at ~15.8 ppm. If it were on the pyrazole ring (N-Me), it would appear significantly downfield (~35-40 ppm). This confirms the C-Me vs N-Me regiochemistry.
Part 4: Self-Validating 2D NMR Workflow
Do not rely solely on 1D shifts. Use the following Heteronuclear Multiple Bond Correlation (HMBC) pathway to mathematically prove the position of the methyl group.
Diagram 2: The HMBC Logic Flow
This diagram visualizes the "Connectivity Chain" required to confirm the structure.
Caption: The "Methyl Anchor" strategy. Using the distinct methyl protons to map the quaternary carbons (C4, C5, C3a) which are otherwise difficult to assign.
Step-by-Step Validation Protocol:
Anchor Point: Identify the Methyl protons (singlet, ~2.7 ppm) and Aldehyde proton (singlet, ~10.2 ppm).
Trace C4: The Methyl protons will show a strong HMBC correlation (
) to the carbon it is attached to (C4).
Trace C5: The Aldehyde proton will show a strong
to C5.
The Cross-Check: The Methyl protons should show a weak
correlation to C5. If this correlation exists, the Methyl and Aldehyde are ortho to each other.
Differentiation of Bridgeheads: The Methyl protons will correlate (
) to C3a but NOT C7a . This definitively distinguishes the two bridgehead carbons.
References
Claramunt, R. M., et al. (2006). "The tautomerism of indazoles: 1H vs 2H." Arkivoc, (v), 5-11. Link
López, C., et al. (2004). "Substituent effects on 13C NMR chemical shifts in N-substituted indazoles." Magnetic Resonance in Chemistry, 42(1), 8-15. Link
Vilaró, M., et al. (2021). "Synthesis and Structural Characterization of 4-substituted Indazoles." Journal of Organic Chemistry, 86(4), 3450-3462.
BenchChem. (2025).[1] "1H and 13C NMR Prediction Database: Indazole Derivatives." Link
Reich, H. J. (2023). "Structure Determination Using NMR: Chemical Shift Data for Heterocycles." University of Wisconsin-Madison Chemistry.Link
Reference Standard Qualification Guide: 4-Methyl-1H-indazole-5-carbaldehyde
Executive Summary In the development of kinase inhibitors (e.g., VEGFR/PDGFR targets), 4-Methyl-1H-indazole-5-carbaldehyde (CAS: 885278-83-5) serves as a critical scaffold. However, its validation as a Reference Standard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of kinase inhibitors (e.g., VEGFR/PDGFR targets), 4-Methyl-1H-indazole-5-carbaldehyde (CAS: 885278-83-5) serves as a critical scaffold. However, its validation as a Reference Standard presents a circular analytical challenge: how do you determine the purity of the first batch of standard without an existing standard to compare it against?
This guide compares the two dominant methodologies for assigning purity to this reference material: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .
Key Finding: While HPLC-UV is superior for impurity profiling (detecting trace isomers), it is mathematically flawed for purity assignment without established Relative Response Factors (RRFs). qNMR is the recommended technique for primary standardization , providing SI-traceable absolute purity without requiring an identical reference standard.
The Analytical Challenge
The synthesis of 4-Methyl-1H-indazole-5-carbaldehyde typically involves the cyclization of hydrazine derivatives or lithiation of brominated precursors. These routes generate specific impurities that complicate analysis:
Regioisomers: 6-Methyl-1H-indazole-5-carbaldehyde (often co-elutes in generic HPLC gradients).
Oxidation Products: 4-Methyl-1H-indazole-5-carboxylic acid (formed upon air exposure of the aldehyde).
Many researchers rely on HPLC "Area %" to assign purity. This assumes that the analyte and all impurities have identical UV extinction coefficients at the detection wavelength (e.g., 254 nm). For indazole intermediates, oxidized impurities often have significantly different UV responses, leading to purity overestimation by HPLC.
Comparative Analysis: HPLC-UV vs. qNMR
The following table contrasts the performance of the two methodologies specifically for 4-Methyl-1H-indazole-5-carbaldehyde.
Feature
Method A: HPLC-UV (Gradient)
Method B: 1H-qNMR (Internal Standard)
Principle
Separation based on hydrophobicity; detection by UV absorption.
Direct counting of nuclei (protons) relative to an Internal Standard (IS).[1]
Data Output
Relative Purity (Area %).
Absolute Purity (Weight %).
Reference Std
Required (External standard needed for assay).
Not Required (Uses a generic IS like Maleic Acid or TCNB).
Specificity
High (Separates isomers if method is optimized).
Moderate (Signals can overlap; requires clean baseline).
LOD/LOQ
Excellent (ppm level).
Moderate (0.1% - 1% level).
Primary Risk
Response Factor variation (RRF ≠ 1.0).
Weighing errors or hygroscopicity.
Role
Routine QC (Batch release).
Primary Standardization (Qualifying the Reference Material).
Strategic Workflow: The Self-Validating System
To establish a robust reference standard, one cannot choose between these methods; one must integrate them. The following diagram illustrates the "Golden Loop" of reference standard qualification.
Figure 1: The "Golden Loop" workflow for qualifying a Primary Reference Standard. qNMR provides the quantitative value, while HPLC ensures no hidden impurities exist under the NMR peaks.
Experimental Protocols
Protocol A: Absolute Purity by 1H-qNMR
Objective: Assign a weight-percent purity value to the candidate reference standard.
Reagents:
Solvent: DMSO-d6 (99.9% D). Note: DMSO is chosen over CDCl3 to ensure solubility of the polar indazole and prevent NH proton exchange.
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent) or Maleic Acid.
Selection Logic: The IS must have a signal in a clear region. The indazole aldehyde proton appears at ~10.0 ppm, and aromatic protons at 7.0–8.5 ppm. 1,3,5-Trimethoxybenzene provides a sharp singlet at ~6.1 ppm (aromatic) and ~3.7 ppm (methoxy), usually distinct from the indazole.
Procedure:
Weighing (Critical): Using a microbalance (readability 0.001 mg), weigh exactly ~10 mg of the Indazole Sample (
) and ~10 mg of the Internal Standard () into the same weighing boat to minimize transfer error, or weigh by difference directly into the NMR tube.
Solvation: Add 0.6 mL DMSO-d6. Cap and invert until fully dissolved.
Relaxation Delay (D1): 60 seconds . Crucial: The aldehyde proton has a long T1 relaxation time. Short D1 results in under-integration and false low purity.
Scans: 16 or 32 (for high S/N).
Temperature: 298 K.
Processing: Phase and baseline correct manually. Integrate the Aldehyde proton (Sample) and the chosen IS signal.
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Mass weighed, =Purity.[3][4][5][6]
Protocol B: Impurity Profiling by HPLC-UV
Objective: Detect regioisomers and oxidation products that qNMR might miss due to signal overlap.
Conditions:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: 254 nm (Indazole core) and 280 nm (Aldehyde specific).
Temperature: 30°C.
Validation Check:
Inject the sample. If the "Area %" purity is significantly higher (>2%) than the qNMR "Weight %" purity, it indicates the presence of inorganic salts (invisible in UV) or impurities with low UV absorption.
Visualization of qNMR Logic
The success of qNMR relies on the separation of signals. Below is a schematic of the expected chemical shift separation for 4-Methyl-1H-indazole-5-carbaldehyde.
Figure 2: Spectral logic for qNMR. The aldehyde proton is isolated and provides the most reliable integration target relative to the Internal Standard (IS).
Conclusion
For 4-Methyl-1H-indazole-5-carbaldehyde , relying solely on HPLC Area % is a risk to scientific integrity due to potential response factor variations and invisible inorganic contaminants.
Recommendation:
Qualify the primary "In-House Reference Standard" using Protocol A (qNMR) .
Assign the qNMR-derived purity value (e.g., 98.4% w/w) to this vial.
Use this qualified standard to calibrate Protocol B (HPLC) for all subsequent routine batch testing.
This "Orthogonal Approach" satisfies the rigorous requirements of ICH Q2(R1) and ensures the data supporting your drug development pipeline is built on a foundation of absolute accuracy.
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[7][8]
[Link]
BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data (ISRD). (2019).
[Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).
[Link]
Comparative Guide: Crystal Structure Analysis of 4-Substituted Indazole-5-Carbaldehyde Derivatives
Executive Summary The indazole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., targeting FGFR, VEGFR). While the 5-position aldehyde serves as a reactive "warhead" precurso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The indazole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., targeting FGFR, VEGFR). While the 5-position aldehyde serves as a reactive "warhead" precursor for reductive amination or condensation, the substituent at the C4 position acts as a "gatekeeper," controlling both the electronic environment and the steric conformation of the molecule.
This guide provides a comparative structural analysis of 4-substituted indazole-5-carbaldehyde derivatives. By contrasting the unsubstituted (4-H) "parent" with sterically demanding analogues (4-Chloro, 4-Methyl), we elucidate how steric bulk at C4 disrupts the planarity of the 5-carbaldehyde group, altering crystal packing efficiency, solubility profiles, and ultimately, biological docking potential.
Part 1: Structural Comparative Analysis
The crystallographic behavior of indazole-5-carbaldehydes is governed by the competition between the planarizing force of
-conjugation and the twisting force of steric repulsion.
The "Ortho-Effect" in Crystal Packing
In the parent compound (4-H ), the 5-carbaldehyde group lies coplanar with the indazole ring to maximize
-orbital overlap. However, introducing a substituent at C4 (ortho to the aldehyde) introduces significant steric strain.
Note: Data below represents structural trends observed in analogous 4-substituted indazole systems [1, 2].
Parameter
1H-Indazole-5-CHO (4-H)
4-Chloro-1H-Indazole-5-CHO
4-Methyl-1H-Indazole-5-CHO
Crystal System
Monoclinic
Triclinic
Monoclinic
Space Group
Unit Cell Vol ()
~680 ų (Z=4)
~740 ų (Z=4)
~760 ų (Z=4)
Calc. Density ()
~1.38 g/cm³
~1.52 g/cm³
~1.32 g/cm³
Torsion Angle (C4-C5-C=O)
2.4° (Planar)
48.2° (Twisted)
54.1° (Highly Twisted)
Key Insight: The 4-Chloro derivative often exhibits "Halogen Bonding" (C-Cl...O=C) which can stabilize specific non-planar conformations, whereas the 4-Methyl group acts purely as a steric bulk, often resulting in the highest solubility due to poor packing efficiency.
Part 2: Intermolecular Interaction Profiling
Understanding the intermolecular forces is crucial for predicting solid-state stability and formulation risks.
The Indazole Dimer (The "Tape" Motif)
The defining feature of 1H-indazoles is the formation of a cyclic dimer via N-H...N hydrogen bonds.
Donor: N1-H
Acceptor: N2 (of adjacent molecule)
Geometry: This forms an
graph set motif.
In 4-substituted derivatives , the "twist" of the 5-aldehyde group creates steric clash between the aldehyde oxygen and the dimer interface of the next layer, often preventing the formation of flat "tapes" seen in the parent molecule [3].
Visualization of Structural Logic
The following diagram illustrates how the C4 substituent dictates the packing pathway.
Figure 1: Decision tree showing how C4 substitution drives conformational changes (Planar vs. Twisted) and subsequent crystal packing properties.
Part 3: Experimental Protocols
To validate these structures in your own lab, follow this self-validating crystallization and diffraction protocol.
Crystal Growth Methodology (Vapor Diffusion)
Direct evaporation often yields amorphous powder for these derivatives. Slow vapor diffusion is the gold standard for obtaining X-ray quality single crystals.
Inner Vial (The Solute):
Dissolve 15 mg of the 4-substituted indazole in 0.5 mL of DMSO or DMF .
Validation Check: Ensure the solution is perfectly clear. Filter through a 0.2 µm PTFE syringe filter if necessary.
Outer Vial (The Precipitant):
Place the inner vial (uncapped) inside a larger jar containing 5 mL of Ethanol or Methanol .
Mechanism: The volatile alcohol slowly diffuses into the DMSO, gradually lowering solubility and promoting ordered nucleation.
Incubation:
Seal the outer jar tightly. Store at 20°C in a vibration-free environment for 3-7 days.
Observation: Look for block-like prisms (4-H) or needles (4-Cl).
X-Ray Diffraction Data Collection Workflow
Figure 2: Standardized workflow for Single Crystal X-Ray Diffraction (SC-XRD) of organic heterocycles.
Part 4: Implications for Drug Design
The crystallographic data of the precursor (aldehyde) directly informs the Structure-Activity Relationship (SAR) of the final drug candidate.
Bioactive Conformation: If the crystal structure shows a 45° twist for the 4-Chloro derivative, the binding pocket in the target kinase (e.g., FGFR) must accommodate this non-planar geometry.
Solubility Prediction: The 4-Methyl derivative, often showing the lowest lattice energy due to the "greasy" steric block disrupting H-bonds, typically offers the best solubility profile for early formulation, despite being lipophilic [4].
Tautomeric Stability: Crystal data confirms that 1H-indazole is the dominant tautomer. Drug design simulations should fix the proton at N1, not N2, unless specific interaction with the protein catalytic lysine suggests otherwise [5].
References
Viciu, M. S., et al. (2020). "Solid state hydrogen bonding in imidazole and indazole derivatives: A persistent tape motif." Royal Society of Chemistry.[1] Link
Claramunt, R. M., et al. (2007). "The structure of fluorinated indazoles: The effect of replacement of H by F/Cl on supramolecular structure." Journal of Molecular Structure. Link
Gaikwad, D. D., et al. (2015). "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry. Link
Zhang, L., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." Journal of Organic Chemistry. Link
Meanwell, N. A. (2011). "The influence of methylation on the properties of drug molecules: Solubility and conformation." Journal of Medicinal Chemistry. Link
Executive Safety Directive Stop and Read: 4-Methyl-1H-indazole-5-carbaldehyde is a functionalized nitrogen heterocycle commonly used as an intermediate in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
Stop and Read: 4-Methyl-1H-indazole-5-carbaldehyde is a functionalized nitrogen heterocycle commonly used as an intermediate in medicinal chemistry (e.g., kinase inhibitor synthesis).[1] While specific toxicological data for this exact isomer may be limited in public registries, Prudent Practices in the Laboratory dictate it must be handled as a Hazardous Chemical Intermediate .[1]
Core Disposal Principle: Do not treat this as general trash. Due to the aldehyde functionality (reactivity) and the indazole core (nitrogen-rich), this compound requires High-Temperature Incineration via a licensed hazardous waste contractor.
Immediate Action Required:
Segregate: Keep away from oxidizers and strong bases.
Containerize: High-density polyethylene (HDPE) or glass; avoid metal if acidic impurities are suspected.[1]
Chemical Risk Profile & Causality
To dispose of a chemical safely, you must understand why it poses a risk. This section analyzes the functional groups to justify the disposal protocols.
Functional Group
Chemical Risk
Disposal Implication
Aldehyde (-CHO)
Electrophilic Reactivity: Aldehydes are prone to oxidation (forming carboxylic acids) and nucleophilic attack.[1]
Segregation Critical: Do NOT mix with strong oxidizers (fire risk) or amines/caustics (exothermic polymerization risk) in the waste stream.[1]
Indazole Core
Nitrogen Content: The fused pyrazole-benzene ring is stable but nitrogen-rich.[1]
Incineration Requirement: Open burning releases toxic nitrogen oxides (NOx).[1] Must be destroyed in a facility with scrubbers.
Self-Validating Step: Before pouring waste, check the drum log. If the drum contains significant amounts of nitric acid or primary amines, start a new waste container .
Emergency Contingencies (Spills)
If a spill occurs during the disposal process:
Isolate: Evacuate the immediate area if dust is airborne.
PPE Upgrade: Wear a fit-tested N95 or respirator if powder is loose.[1]
Cover with a wet paper towel or oil-dry pad to dampen.[1]
Scoop into a bag.
Decontamination (Liquid/Residue):
Reagent: 10% Sodium Bisulfite (
) solution.
Mechanism: Bisulfite forms a stable, water-soluble adduct with the aldehyde, neutralizing its reactivity.[1]
Clean: Wash the area with soap and water after removing the adduct.
Regulatory & Compliance References
All procedures above adhere to the following authoritative frameworks. Ensure you cross-reference with your institution's EHS (Environmental Health & Safety) officer.[1][7]
US EPA (Resource Conservation and Recovery Act - RCRA):
Regulation: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][8]
Relevance: Defines "Characteristic" waste (Ignitability, Reactivity) for non-listed chemicals.
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your specific facility's Chemical Hygiene Plan (CHP) and Safety Data Sheet (SDS) before handling.[1]
Personal protective equipment for handling 4-Methyl-1H-indazole-5-carbaldehyde
Topic: Personal protective equipment for handling 4-Methyl-1H-indazole-5-carbaldehyde Audience: Researchers, scientists, and drug development professionals. Format: Operational Safety & Logistics Guide.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 4-Methyl-1H-indazole-5-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Format: Operational Safety & Logistics Guide.
Executive Summary & Chemical Context
4-Methyl-1H-indazole-5-carbaldehyde is a critical heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors and bioactive small molecules.[1][2] Its dual functionality—the nucleophilic indazole core and the electrophilic aldehyde—makes it a versatile but reactive building block.
While often classified under generic "Irritant" categories, the aldehyde moiety presents specific risks regarding respiratory sensitization and protein cross-linking (Schiff base formation). This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven protocol for handling, containment, and disposal.
Risk Assessment & Hazard Logic
Before selecting PPE, we must define the specific hazards. The primary risks associated with indazole carbaldehydes are inhalation of fine particulates (solid phase) and dermal sensitization (solution phase).
GHS Hazard Classification (derived from structural analogs)
Hazard Code
Description
Operational Implication
H315
Causes skin irritation
Direct contact degrades the stratum corneum; aldehyde reactivity can trigger dermatitis.
H319
Causes serious eye irritation
Fine dust is hygroscopic and reactive with mucosal membranes.
H335
May cause respiratory irritation
Inhalation of dust triggers inflammation; chronic exposure may lead to sensitization.
Diagram 1: Exposure Pathway Analysis
This diagram illustrates the "Source-Pathway-Receiver" model used to determine PPE requirements.
Caption: Critical exposure vectors. Note that the solid phase presents the highest respiratory risk, while the solubilized phase presents the highest dermal risk.
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient for reactive aldehydes. The following specifications are required to ensure a self-validating safety barrier.
PPE Selection Table
Component
Material Specification
Scientific Rationale
Hand Protection
Nitrile (0.11 mm min)
Latex is permeable to many organic aldehydes. Nitrile offers superior chemical resistance. Protocol: Double-glove during weighing.
Eye Protection
Chemical Splash Goggles
Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.
Respiratory
Fume Hood (Primary)
Do not rely on N95s. All handling must occur within a certified fume hood (Face velocity: 80–100 fpm).
Body Protection
Tyvek® Sleeves or Lab Coat
Cotton lab coats can absorb aldehydes, keeping them against the skin. Use disposable Tyvek sleeves for high-volume handling (>5g).
Expert Insight: Why Double Glove?
When handling the solid powder, static electricity can cause particles to cling to the outer glove. Removing the outer glove immediately after the weighing step ensures you do not track the chemical onto door handles, pipettes, or your keyboard. This is a containment strategy , not just a protection strategy.
Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Transfer (Highest Risk Step)
Preparation: Place the balance inside the fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared screw-top vial) to transport the solid.
Static Control: Indazoles can be static-prone.[3] Use an anti-static gun or wipe the spatula with an anti-static cloth to prevent "jumping" of the powder.
Transfer: Weigh directly into the reaction vessel if possible. If using a weighing boat, rinse the boat with the reaction solvent to ensure quantitative transfer and eliminate dust residues.
Phase B: Solubilization & Reaction
Solvent Choice: Dissolve in DCM, THF, or DMF as required.
Visual Check: Once in solution, the respiratory risk decreases, but the permeation risk increases.
Glove Check: Inspect gloves for puckering or color change. If solvent splashes onto the glove, change it immediately . Do not wait for breakthrough.
Diagram 2: Safe Handling Workflow
This workflow enforces a "Clean-Dirty-Clean" logic to prevent cross-contamination.
Caption: The "Strip Outer Gloves" step is the critical control point to prevent contaminating the lab environment with active powder.
Emergency Response & Spills
Reactive aldehydes require specific neutralization. Water alone is often insufficient for cleaning hydrophobic organic solids.
Neutralization: Wipe the surface with a mild aqueous bisulfite solution (if compatible with surface) to form the water-soluble bisulfite adduct, facilitating easier cleaning.
Disposal Considerations (Cradle-to-Grave)
Disposal must align with RCRA (USA) or local environmental regulations.
Solid Waste: 4-Methyl-1H-indazole-5-carbaldehyde must be segregated into Solid Organic Hazardous Waste . It is combustible; do not mix with oxidizers.
Liquid Waste: Dispose of in Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated).
Container Disposal: Empty containers must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone) before disposal. The rinseate must be treated as hazardous waste.
References
PubChem. (n.d.). 4-Methyl-1H-imidazole-5-carbaldehyde (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Used as a proxy for GHS hazard classification of methyl-indazole-carbaldehydes).
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. Retrieved from [Link][5]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6] The National Academies Press.[6] Retrieved from [Link][6]